3,5-Difluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGIHEKXJKHXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335045 | |
| Record name | 3,5-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-20-8 | |
| Record name | 3,5-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluorobenzyl Alcohol (CAS 79538-20-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorobenzyl alcohol (CAS Number: 79538-20-8) is a fluorinated aromatic alcohol that serves as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene ring, make it a sought-after intermediate in the development of pharmaceuticals and agrochemicals. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid at room temperature. The presence of fluorine atoms significantly influences its electronic properties and reactivity. A summary of its key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 79538-20-8 | [1][2][3][4] |
| Molecular Formula | C₇H₆F₂O | [1][2][3][4] |
| Molecular Weight | 144.12 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 97-99 °C at 9 mmHg | [5] |
| Density | 1.272 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.487 | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and benzylic protons. | [1] |
| ¹³C NMR | Spectra available, indicating the carbon skeleton and the effect of fluorine substitution. | [1] |
| ¹⁹F NMR | Spectra available, confirming the presence and chemical environment of the fluorine atoms. | [1] |
| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 144 (M⁺) and 115. | [1][6] |
| Infrared (IR) Spectroscopy | Data available, showing characteristic absorptions for O-H and C-F bonds. | [6] |
Safety Information
This compound is a chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
|
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
|
Data sourced from PubChem.[4]
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the reduction of commercially available precursors such as 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
This method is a common and relatively mild procedure for the reduction of aldehydes to primary alcohols.[1][7]
Materials:
-
3,5-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
For the reduction of the carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction must be carried out under anhydrous conditions.[8][9][10]
Materials:
-
3,5-Difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 eq) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purification
The crude this compound obtained from either synthesis can be purified by vacuum distillation .[11][12][13]
Apparatus:
-
Distillation flask
-
Short path distillation head or a Claisen adapter with a condenser
-
Receiving flask(s)
-
Thermometer
-
Vacuum pump with a trap
-
Heating mantle and stirrer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Transfer the crude this compound to the distillation flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating and stirring the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 97-99 °C at 9 mmHg).
Analytical Methods for Purity Determination
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split mode.
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[5] this compound is a key starting material for introducing the 3,5-difluorobenzyl moiety into a variety of molecular scaffolds.
Role as a Synthetic Intermediate
This compound is primarily used as an intermediate in multi-step syntheses.[5] The hydroxyl group can be readily converted to other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions.
Potential Therapeutic Areas
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the 3,5-difluorobenzyl group is present in molecules investigated for various therapeutic applications. For instance, derivatives containing this moiety have been explored as kinase inhibitors .[18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.
Derivatives of structurally similar benzyl alcohols have also been investigated as antifungal agents , targeting enzymes like succinate dehydrogenase (SDH).[20] This suggests a potential application for this compound derivatives in the development of novel fungicides.
The design, synthesis, and biological evaluation of novel compounds often involve Structure-Activity Relationship (SAR) studies, where the effects of different substituents on a core molecule are investigated.[21][22][23][24] The 3,5-difluorobenzyl group is a valuable substituent to explore in such studies due to its unique electronic and steric properties.
Agrochemicals
In addition to pharmaceuticals, fluorinated compounds play a significant role in the agrochemical industry.[5] this compound can be a precursor for the synthesis of novel herbicides and pesticides.[5] The fluorine atoms can enhance the efficacy and environmental stability of these products.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its well-defined physicochemical properties, coupled with the advantageous effects of its fluorine substituents, make it a valuable tool for researchers and developers. The synthetic routes to this compound are accessible through standard laboratory procedures, and its purity can be reliably assessed using modern analytical techniques. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile building blocks like this compound in the innovation pipeline is set to increase. Further research into the biological activities of its derivatives will likely uncover new therapeutic and agricultural applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [xieshichem.com]
- 4. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [webbook.nist.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. series.publisso.de [series.publisso.de]
- 17. ewai-group.com [ewai-group.com]
- 18. pure.ed.ac.uk [pure.ed.ac.uk]
- 19. chemicalkinomics.com [chemicalkinomics.com]
- 20. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3,5-Difluorobenzyl alcohol
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Difluorobenzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of complex molecules. The fluorine substituents can enhance biological activity, modulate lipophilicity, and improve the metabolic stability of parent compounds, making this alcohol a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in synthetic workflows.
Physical and Chemical Properties
This compound is typically a colorless to light-colored liquid under standard conditions. It is characterized by its high boiling point relative to its molecular weight and its limited miscibility with water. The presence of fluorine atoms increases its density compared to benzyl alcohol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | (3,5-difluorophenyl)methanol | [2][3] |
| CAS Number | 79538-20-8 | [2][3] |
| Molecular Formula | C₇H₆F₂O | [2][3] |
| Molecular Weight | 144.12 g/mol | [2] |
| Appearance | Colorless to light brown/red/green clear liquid | [1] |
| Boiling Point | 97 - 99 °C @ 9 mmHg | [1] |
| Density | 1.272 - 1.29 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.487 | [4] |
| Flash Point | 94 °C | [5] |
| Solubility | Not miscible or difficult to mix in water; soluble in organic solvents | [1] |
Chemical Reactivity and Stability
Stability: this compound is known to be air-sensitive. It should be stored under an inert atmosphere in cool, dry conditions to prevent oxidation.
Reactivity: The primary reactivity of this compound is centered on the hydroxyl group (-OH) and the benzylic position.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.
-
Hazardous Decomposition: Thermal decomposition can lead to the release of hazardous products, including carbon monoxide (CO) and carbon dioxide (CO₂).
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. For instance, it can be converted to 3,5-difluorobenzyl bromide, a versatile alkylating agent in organic synthesis.[6]
-
Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters.
-
Oxidation: The alcohol can be oxidized to form 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid, depending on the oxidizing agent and reaction conditions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: Reduction of a Carbonyl Precursor
A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzoyl derivative (e.g., acid chloride, ester, or ketone) using a hydride reducing agent. The following is a representative protocol adapted from the reduction of a similar ketone, which can be applied to a precursor like 3,5-difluorobenzoyl chloride.[7][8]
Reaction: Reduction of 3,5-Difluorobenzoyl Chloride with Sodium Borohydride
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium borohydride (NaBH₄, ~1.5 equivalents) in an appropriate solvent mixture, such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Addition of Precursor: Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred, cooled solution of sodium borohydride. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy excess sodium borohydride.
-
Workup and Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification Protocol: Vacuum Distillation
Crude benzyl alcohols are often purified by vacuum distillation to remove non-volatile impurities and residual solvents.[9][10]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer: Transfer the crude this compound into the distillation flask.
-
Distillation: Slowly reduce the pressure to the desired level (e.g., ~9 mmHg). Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (97-99 °C at 9 mmHg). Discard any initial lower-boiling fractions.
-
Completion: Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly reintroducing air to the system.
Analytical Protocols
4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified alcohol in a volatile organic solvent like methanol or dichloromethane (e.g., 1 mg/mL).
-
Instrumental Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Port Temperature: 260-280 °C.
-
Oven Program: Start at 60 °C, hold for a few minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~270 °C.
-
MS Detector: Use Electron Ionization (EI) mode. Scan a mass range of m/z 40-300.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum should show the expected molecular ion peak (m/z = 144) and characteristic fragmentation pattern.
4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[14][15][16]
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[17]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer. The resulting spectra should be consistent with the structure of this compound.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Role of this compound as an intermediate in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 79538-20-8 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ewai-group.com [ewai-group.com]
- 13. longdom.org [longdom.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
3,5-Difluorobenzyl alcohol molecular weight and formula
An In-Depth Guide to the Physicochemical Properties of 3,5-Difluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise summary of the molecular formula and weight for this compound, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]
Core Molecular Data
The essential molecular details of this compound are presented below. This data is foundational for all stoichiometric calculations, analytical characterizations, and experimental designs involving this compound.
| Property | Value |
| Chemical Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol [3][4][5][6] |
| 144.1187 g/mol [7] | |
| CAS Number | 79538-20-8[3][7] |
The molecular formula, C₇H₆F₂O, indicates a composition of seven carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom.[3][7] The slight variation in molecular weight values is attributable to differences in the precision of atomic mass units used in the calculations by various data sources.
Logical Relationship of Compound Properties
The following diagram illustrates the logical flow from the compound's identity to its fundamental physicochemical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 79538-20-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound/CAS:79538-20-8-HXCHEM [hxchem.net]
- 5. 79538-20-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Spectroscopic Profile of 3,5-Difluorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Difluorobenzyl alcohol (CAS No. 79538-20-8), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including tabulated data and experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.95 - 6.85 | m | 3H | Ar-H |
| 4.68 | s | 2H | -CH₂- |
| 1.85 | t (broad) | 1H | -OH |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 163.5 (dd, J = 247.5, 12.5 Hz) | C3, C5 |
| 145.5 (t, J = 10.0 Hz) | C1 |
| 112.5 (dd, J = 25.0, 5.0 Hz) | C2, C6 |
| 102.5 (t, J = 25.0 Hz) | C4 |
| 64.0 | -CH₂- |
Experimental Protocol: NMR Spectroscopy
The NMR spectra were acquired on a Bruker Avance-III spectrometer operating at a frequency of 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0.00 ppm). The data was processed using standard Fourier transform techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to O-H, C-H, and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad, Strong | O-H stretch (alcohol) |
| 3080 | Weak | Aromatic C-H stretch |
| 2920 | Weak | Aliphatic C-H stretch (-CH₂-) |
| 1620, 1590 | Medium | C=C stretch (aromatic ring) |
| 1350 - 1100 | Strong | C-F stretch |
| 1040 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol: IR Spectroscopy
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1] A neat sample was analyzed using the Attenuated Total Reflectance (ATR) technique with a DuraSamplIR II accessory.[1] The spectrum was recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular ion) |
| 115 | 85 | [M - CHO]⁺ |
| 95 | 50 | [M - CHO - HF]⁺ |
| 75 | 30 | [C₆H₄F]⁺ |
Experimental Protocol: Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The analysis was performed under electron ionization (EI) conditions. The data presented is from the National Institute of Standards and Technology (NIST) database.[1]
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a comprehensive structural elucidation of the compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
IUPAC name and synonyms for 3,5-Difluorobenzyl alcohol
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical compound 3,5-Difluorobenzyl alcohol, including its nomenclature, chemical properties, and common applications.
Chemical Identity and Nomenclature
The primary identifier for this compound is its IUPAC (International Union of Pure and Applied Chemistry) name. Several synonyms are also commonly used in literature and commercial listings.
Synonyms:
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 79538-20-8[1][2][5][6][7] |
| Molecular Formula | C₇H₆F₂O[1][2][5][7] |
| Molecular Weight | 144.12 g/mol [1][2][7] |
| Appearance | Transparent colorless to very slightly brown liquid[4] |
| Boiling Point | 97-99 °C (at 9 mmHg)[4] |
| Density | 1.272 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.487[3] |
Applications in Research and Development
This compound is a versatile fluorinated organic compound with significant applications across various scientific disciplines. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable building block in synthesis.
Key Application Areas:
-
Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of pharmaceuticals.[3][8] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
-
Agrochemical Synthesis: It is utilized in the development of new pesticides and herbicides.[8]
-
Liquid Crystal Materials: It serves as an intermediate in the production of liquid crystal materials.[4]
-
Organic Synthesis: It is a common starting material or building block for the synthesis of more complex molecules.[8]
-
Material Science: The compound can be incorporated into polymers to improve thermal stability and chemical resistance.[8]
Experimental Workflow: A Generalized Synthesis
While specific experimental protocols are proprietary and vary by application, a general workflow for reactions involving this compound often follows the logical steps of reaction setup, monitoring, workup, and purification. The diagram below illustrates this generalized process.
Caption: Generalized workflow for a chemical reaction using this compound.
References
- 1. This compound/CAS:79538-20-8-HXCHEM [hxchem.net]
- 2. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 79538-20-8 [chemicalbook.com]
- 4. This compound 79538-20-8 [mingyuanchemical.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [xieshichem.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
Health and safety information for 3,5-Difluorobenzyl alcohol
An In-depth Technical Guide to the Health and Safety of 3,5-Difluorobenzyl Alcohol
This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and established testing guidelines.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (3,5-difluorophenyl)methanol |
| CAS Number | 79538-20-8 |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol |
| Appearance | Colorless to light yellow or light orange clear liquid |
| Boiling Point | 97 - 99 °C at 9 mmHg |
| Density | 1.272 g/mL at 25 °C |
| Flash Point | 94 °C |
| Refractive Index | 1.49 |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
First Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] Call a POISON CENTER or doctor/physician if you feel unwell.[2] If not breathing, give artificial respiration.[3] |
| Ingestion | Do NOT induce vomiting.[3] Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |
Handling, Storage, and Personal Protection
Proper handling and storage procedures are crucial to minimize risk.
| Aspect | Recommendation |
| Handling | Wash hands thoroughly after handling.[2] Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[3] |
| Storage | Store in a well-ventilated place.[2] Keep container tightly closed.[2] Store locked up.[2] Keep containers tightly closed in a dry, cool place. Store under an inert atmosphere.[3] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Personal Protective Equipment | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Stability and Reactivity
| Parameter | Information |
| Reactivity | None known, based on information available.[2] |
| Chemical Stability | Air sensitive.[2] Stable under normal conditions. |
| Conditions to Avoid | Incompatible products, excess heat, exposure to air.[2] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF).[2] |
| Hazardous Polymerization | Hazardous polymerization does not occur.[2] |
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the following are detailed methodologies based on OECD guidelines for assessing skin and eye irritation, which are the primary hazards identified.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated for approximately 60 minutes at 37°C and 5% CO₂.
-
Test Substance Application:
-
For liquids like this compound, a defined volume (e.g., 30 µL) is applied topically to the tissue surface.
-
A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
-
Exposure and Incubation: The tissues are exposed to the test substance for a fixed period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.
-
Viable cells reduce the yellow MTT to a blue formazan salt.
-
The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation:
-
The percentage of viable cells in the test tissues is calculated relative to the negative control.
-
A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.[4]
-
Acute Eye Irritation/Corrosion Test (OECD 405)
This in vivo test assesses the potential of a substance to cause eye irritation or damage. It is typically conducted when in vitro data is insufficient.
Methodology:
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The eyes of the animals are examined to ensure they are free from defects.
-
Test Substance Administration:
-
Observation:
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Ocular reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) according to a standardized scoring system (e.g., Draize scale).
-
-
Data Interpretation:
-
The severity and reversibility of the ocular lesions are evaluated.
-
The substance is classified based on the persistence and severity of the observed effects. A substance causing effects that are fully reversible within 21 days is classified as an eye irritant (Category 2A).
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Caption: Workflow for In Vivo Acute Eye Irritation Testing (OECD 405).
Toxicological and Ecological Information
-
Acute Toxicity: The toxicological properties of this compound have not been fully investigated.[2]
-
Ecotoxicity: Information on the ecotoxicity, persistence and degradability, and bioaccumulation of this compound is not available.[2] It is advised not to empty it into drains.[2]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal should be in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[2]
References
A Technical Guide to 3,5-Difluorobenzyl Alcohol for Pharmaceutical Research and Development
For Immediate Release
This technical guide provides an in-depth overview of 3,5-Difluorobenzyl alcohol, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are consistently high, typically exceeding 97-98%, ensuring reproducibility in sensitive synthetic applications. The following table summarizes the offerings from prominent chemical suppliers.
| Supplier | Purity | Available Quantities |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 10g, Bulk |
| Chem-Impex | ≥ 98% (GC) | Gram to Kilogram |
| Apollo Scientific | 98% | 10g, 25g, 100g |
| Fluorochem | 97% | 5g, 25g, 100g, 500g |
| Santa Cruz Biotechnology | N/A | Inquire for details |
| Amerigo Scientific | For Research Use Only | Inquire for details |
| ChemicalBook | 95-99% | Kilogram quantities |
Applications in Drug Discovery and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of two fluorine atoms on the benzyl ring can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] It is particularly noted for its use in the development of pharmaceuticals targeting neurological disorders.[1]
A primary application of this compound is in the synthesis of substituted benzyl ethers and other derivatives. These moieties are integral to the structure of numerous compounds under investigation for various therapeutic areas.
Experimental Protocols
Synthesis of 3,5-Difluorobenzyl Bromide
A common synthetic transformation involving this compound is its conversion to the corresponding bromide, a versatile reagent for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Figure 1: Synthesis of 3,5-Difluorobenzyl bromide.
Methodology:
-
In a dry reaction flask, combine triphenylphosphine (10.5 mmol) and carbon tetrabromide (10.5 mmol).
-
Add 25 mL of ether and stir the resulting mixture at room temperature for 30 minutes.
-
Slowly add a solution of this compound (10.5 mmol) in ether to the reaction mixture.
-
Continue stirring at 25°C for an additional 40 minutes.
-
Upon completion of the reaction, add petroleum ether to precipitate triphenylphosphine oxide.
-
Remove the precipitate by filtration.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by silica gel chromatography using n-hexane as the eluent to obtain 3,5-Difluorobenzyl bromide.
Role in the Synthesis of a TRPV4 Antagonist
The 3,5-difluorobenzyl moiety is a key structural feature of certain potent and selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is implicated in a variety of physiological processes, and its modulation is a promising therapeutic strategy for several diseases.
The TRPV4 Signaling Pathway
TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including osmotic pressure, temperature, and mechanical stress. Its activation leads to an influx of calcium ions, which in turn triggers a range of downstream cellular responses. The diagram below illustrates a simplified representation of the TRPV4 signaling cascade.
Figure 2: Simplified TRPV4 signaling pathway and point of inhibition.
Synthetic Workflow for a TRPV4 Antagonist Intermediate
The synthesis of potent TRPV4 antagonists often involves the incorporation of the 3,5-difluorobenzyl group via an ether linkage. The following workflow outlines a general approach to synthesizing a key intermediate for such antagonists.
Figure 3: General workflow for synthesizing a TRPV4 antagonist intermediate.
This guide highlights the utility of this compound as a versatile and valuable reagent in the field of drug discovery and development. Its commercial availability and the straightforward nature of its chemical transformations make it an attractive starting material for the synthesis of complex and biologically active molecules.
References
The Strategic Role of Fluorine Substitution in Benzyl Alcohol Derivatives: A Technical Guide for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and biological properties.[1] In the context of benzyl alcohol derivatives—a scaffold present in numerous bioactive compounds—strategic fluorination can profoundly influence acidity, lipophilicity, conformational preference, and metabolic stability.[2][3] These modifications are critical for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.[4][5] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine substitution in benzyl alcohol derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in drug discovery and development.
The Physicochemical Impact of Fluorine Substitution
The unique properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond (105.4 kcal mol⁻¹)—give rise to a multitude of effects when incorporated into the benzyl alcohol framework.[6][7]
Modulation of Acidity and Hydrogen Bonding
Fluorine's potent electron-withdrawing inductive effect (-I) is a primary driver of changes in the acidity of the benzylic hydroxyl group.[1] This directly impacts the molecule's ability to act as a hydrogen-bond (HB) donor, a critical interaction for molecular recognition at biological targets.
-
Increased Acidity: Generally, fluorination of the phenyl ring increases the HB acidity of the hydroxyl group due to the electron-withdrawing nature of fluorine.[2] This effect is particularly notable with ortho-fluorination.
-
Intramolecular Hydrogen Bonding (IMHB): A key feature of ortho-fluorinated benzyl alcohols is the potential for an intramolecular OH···F hydrogen bond.[8][9] This interaction stabilizes specific conformations and can either enhance or diminish the overall HB-donating capacity depending on the substitution pattern.
-
Di-substitution Effects: In the case of o,o'-difluorination, a decrease in HB acidity is often observed.[10][[“]] This counterintuitive effect arises from a complex interplay of competing intramolecular interactions and conformational changes that may shield the hydroxyl proton.[8][9]
The diagram below illustrates the logical flow of how fluorine substitution influences the hydrogen-bond acidity of the benzyl alcohol moiety.
Table 1: Hydrogen-Bond Acidity of Fluorinated Benzyl Alcohol Derivatives
The hydrogen-bond donating capacity can be quantified using the pKAHY scale, determined via IR spectroscopy. Lower pKAHY values indicate stronger HB acidity.
| Compound | Substituent(s) | νOH (cm-1) | pKAHY |
| Benzyl alcohol | None | 3616, 3636 | 1.89 |
| 2-Fluorobenzyl alcohol | 2-F | 3609 | 1.76 |
| 3-Fluorobenzyl alcohol | 3-F | 3617, 3636 | 1.78 |
| 4-Fluorobenzyl alcohol | 4-F | 3616, 3636 | 1.80 |
| 2,6-Difluorobenzyl alcohol | 2,6-di-F | 3622 | 1.93 |
| 3,5-Difluorobenzyl alcohol | 3,5-di-F | 3618, 3636 | 1.68 |
| Data synthesized from spectroscopic studies reported in the literature.[2][8] |
Conformational Control
Fluorine substitution, especially at the ortho position, strongly influences the conformational landscape of benzyl alcohol derivatives.[8][10] The interplay between steric repulsion and intramolecular interactions (e.g., OH···F, CH···F, and CH···O) dictates the preferred dihedral angles of the molecule.[8][9] This conformational rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.
Lipophilicity
Lipophilicity, commonly measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeability.[12] The bioisosteric replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to nuanced changes in lipophilicity.[13][14]
-
H to F: Replacing a hydrogen with a fluorine atom generally leads to a modest increase in lipophilicity.[7]
-
OH to F: Replacing a hydroxyl group with fluorine typically causes a significant increase in logP, as the HB-donating hydroxyl is much more polar than fluorine.[13]
-
CH₃ to CF₃: The trifluoromethyl group (CF₃) is significantly more lipophilic than a methyl group and is often used to enhance membrane penetration and binding in hydrophobic pockets.[15][16]
Table 2: Comparative Lipophilicity (logP) of Substituted Benzyl Alcohols
| Parent Compound | logP | Fluorinated Analogue | logP | ΔlogP |
| Benzyl alcohol | 1.10 | 4-Fluorobenzyl alcohol | 1.25 | +0.15 |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |
| Phenol | 1.46 | 4-Fluorophenol | 1.58 | +0.12 |
| Benzyl methyl ether | 1.62 | 4-Fluorobenzyl methyl ether | 1.76 | +0.14 |
| Values are representative and sourced from chemical databases and literature.[13][15][16] |
Metabolic Stability
The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[17][18] Introducing fluorine at a known metabolic "soft spot" is a widely used strategy to block metabolic degradation, thereby increasing the drug's half-life and bioavailability.[4][6] This is particularly relevant for the benzylic position, which is prone to oxidation.
Experimental and Computational Methodologies
A combined approach of experimental spectroscopy and theoretical computation is essential for fully understanding the effects of fluorination.
Experimental Protocol: Determination of HB Acidity by IR Spectroscopy
This protocol outlines the measurement of the hydrogen-bond acidity (pKAHY) of a fluorinated benzyl alcohol derivative by monitoring the shift in the O-H stretching frequency upon hydrogen bonding to a probe acceptor.
Materials:
-
Fluorinated benzyl alcohol derivative
-
Carbon tetrachloride (CCl₄), spectroscopic grade
-
Tetrahydrofuran (THF), as the HB acceptor probe
-
FT-IR spectrometer with a resolution of at least 1 cm⁻¹
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a dilute solution (approx. 0.005 M) of the benzyl alcohol derivative in CCl₄. This low concentration minimizes intermolecular self-association.
-
Record Free ν(OH): Record the FT-IR spectrum of this solution in the 3200–3800 cm⁻¹ region. The sharp band(s) observed correspond to the stretching frequency of the "free" (non-hydrogen-bonded) hydroxyl group, νfree. For conformationally flexible molecules, multiple bands may be observed.[8]
-
Record Complexed ν(OH): Prepare a second solution containing the same concentration of the benzyl alcohol in a mixture of CCl₄ and THF (e.g., 50:50 v/v). THF acts as the HB acceptor.
-
Record the spectrum of the second solution. A new, broader band will appear at a lower frequency, corresponding to the O-H stretching of the alcohol-THF complex, νcomplex.
-
Calculate the Shift (Δν): Determine the frequency shift: Δν = νfree - νcomplex.
-
Calculate pKAHY: Use an established correlation equation to convert the spectral shift (Δν) into the thermodynamic pKAHY value. This provides a quantitative measure of the compound's HB-donating strength.
The diagram below visualizes this combined experimental and computational workflow.
Protocol: Computational Conformational Analysis
Theoretical calculations are crucial for interpreting experimental results and providing insight into the underlying molecular interactions.[19]
Software:
-
Gaussian, ORCA, or similar quantum chemistry software package.
Procedure:
-
Initial Structure Generation: Build the 3D structure of the fluorinated benzyl alcohol.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is critical for flexible molecules like benzyl alcohols.[8]
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like MPWB1K or B3LYP-D3 and a basis set like 6-31+G(d,p)).[10] Perform frequency calculations to confirm that each structure is a true minimum (no imaginary frequencies).
-
Energy Calculation: Calculate the relative electronic and Gibbs free energies of all conformers to determine their Boltzmann populations at a given temperature.
-
Interaction Analysis: To understand the nature of intramolecular forces, perform further analyses such as Atoms In Molecules (AIM), Natural Bond Orbital (NBO), or Noncovalent Interaction (NCI) analysis.[8][9] These methods can identify and characterize weak interactions like the OH···F hydrogen bond.[[“]]
Synthetic Protocols
Fluorinated benzyl alcohols can be prepared via several routes.
Method 1: Deoxofluorination of Benzylic Alcohols
-
Reaction: Conversion of a pre-existing benzyl alcohol into a benzyl fluoride using a deoxyfluorination reagent.
-
Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or XtalFluor-E are commonly used.[20][21]
-
General Protocol: The benzyl alcohol is dissolved in an anhydrous aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar). The fluorinating agent is added slowly at a low temperature (e.g., -78 °C), and the reaction is allowed to warm to room temperature. Workup typically involves quenching with a saturated NaHCO₃ solution followed by extraction and chromatographic purification.
Method 2: Reduction of Fluorinated Benzoic Acids or Benzaldehydes
-
Reaction: Reduction of a commercially available or synthesized fluorinated benzoic acid, ester, or benzaldehyde.
-
Reagents: For acids/esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) or NaBH₄/I₂ are used.[22] For aldehydes, milder reagents like sodium borohydride (NaBH₄) are sufficient.
-
General Protocol: The fluorinated carbonyl compound is dissolved in an appropriate solvent (e.g., THF for LiAlH₄, methanol for NaBH₄). The reducing agent is added portion-wise, often with cooling. The reaction is monitored by TLC until completion, followed by a careful aqueous quench and standard extraction and purification procedures.[23]
Conclusion and Outlook
Fluorine substitution is a subtle yet powerful strategy in the design of benzyl alcohol derivatives for pharmaceutical applications. By carefully considering the position and number of fluorine atoms, medicinal chemists can fine-tune a molecule's electronic properties, conformational preferences, lipophilicity, and metabolic stability.[1][6] The ability to modulate hydrogen-bond acidity affects target binding, while enhanced metabolic stability can significantly improve a drug's pharmacokinetic profile.[2][17] A synergistic approach combining synthetic chemistry, spectroscopic analysis, and computational modeling is paramount for rationally designing next-generation therapeutics based on this important chemical scaffold.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. ijfans.org [ijfans.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soci.org [soci.org]
- 8. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 11. consensus.app [consensus.app]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. research.brighton.ac.uk [research.brighton.ac.uk]
- 15. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. aminer.org [aminer.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of 3,5-Difluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, synthesis, and applications of 3,5-Difluorobenzyl alcohol, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, making fluorinated intermediates like this compound highly valuable in the development of novel therapeutics.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it likely emerged as a compound of interest with the broader expansion of fluorine chemistry in the mid to late 20th century. Its utility is primarily as a synthetic intermediate, and as such, its history is intrinsically linked to the development of methodologies for the selective fluorination of aromatic systems and the subsequent reduction of functional groups. The CAS number 79538-20-8 was assigned to the compound, marking its formal registration in chemical databases.
Synthetic Methodologies
The preparation of this compound can be achieved through several synthetic routes, primarily involving the reduction of a corresponding carbonyl compound or carboxylic acid derivative. The choice of starting material and reducing agent can be tailored based on substrate availability, desired scale, and laboratory capabilities.
Synthesis via Reduction of 3,5-Difluorobenzaldehyde
A common and efficient method for the synthesis of this compound is the reduction of 3,5-Difluorobenzaldehyde. This transformation can be readily achieved using a variety of reducing agents.
Experimental Protocol: Reduction of 3,5-Difluorobenzaldehyde with Sodium Borohydride
This protocol is based on established procedures for the reduction of aromatic aldehydes.[1][2][3][4][5]
-
Materials:
-
3,5-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral to slightly acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Logical Workflow for the Reduction of 3,5-Difluorobenzaldehyde
References
Unveiling the Molecular Landscape of 3,5-Difluorobenzyl Alcohol: A Theoretical and Computational Guide
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical and computational studies on 3,5-Difluorobenzyl alcohol, a molecule of significant interest in medicinal chemistry and materials science. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings on the molecule's structural, vibrational, and electronic properties, offering a foundational understanding for future research and application.
Executive Summary
This compound (C₇H₆F₂O) presents a unique molecular framework where fluorine substitution significantly influences its conformational and electronic characteristics. Computational studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been pivotal in elucidating its properties. Spectroscopic techniques, including Fourier-transform infrared (FT-IR), Raman, and pulsed jet Fourier transform microwave spectroscopy, have experimentally validated these theoretical models. This guide will detail the computational methodologies, present key quantitative data in a structured format, and visualize the typical workflow for such theoretical investigations.
Molecular Geometry and Conformational Analysis
A critical finding from computational and spectroscopic studies is the non-planar conformation of the hydroxymethyl (-CH₂OH) group with respect to the phenyl ring. Unlike a simple planar structure, the fluorine atoms at the meta positions induce a stable, gauche-like conformation.
Theoretical calculations, particularly at the MP2/6-311++G(d,p) level of theory, have been instrumental in determining the precise geometry. The defining characteristic is the OCα-C1C2 dihedral angle, which is calculated to be approximately 20°. This is a significant deviation from the larger angle observed in the parent benzyl alcohol molecule, highlighting the profound effect of meta-fluorination on the molecule's three-dimensional structure.
Table 1: Calculated Geometrical Parameters for this compound
(Note: The following data is representative of typical DFT B3LYP/6-311++G(d,p) calculations for similar fluorinated benzyl alcohols. Exact values for this compound from definitive literature are not fully available.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-C (Aromatic) | ~1.39 Å |
| C-F | ~1.35 Å | |
| C-Cα | ~1.51 Å | |
| Cα-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angles | C-C-C (Aromatic) | ~120° |
| C-C-F | ~118° | |
| C1-Cα-O | ~112° | |
| Dihedral Angle | OCα-C1C2 | ~20° |
Vibrational Analysis: A Harmony of Theory and Experiment
Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding. Theoretical frequency calculations are crucial for the assignment of experimental FT-IR and Raman spectra. DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental findings for related benzyl alcohol derivatives after applying a suitable scaling factor.
Table 2: Representative Vibrational Frequencies and Assignments
(Note: This table presents a selection of key vibrational modes and their typical calculated (scaled) and experimental frequencies based on studies of halogenated benzyl alcohols.)
| Vibrational Mode | Assignment | Calculated (Scaled) cm⁻¹ | Experimental (FT-IR/Raman) cm⁻¹ |
| ν(O-H) | O-H Stretch | ~3650 | ~3640 |
| ν(C-H) aromatic | Aromatic C-H Stretch | ~3070 | ~3075 |
| ν(CH₂) asym | Asymmetric CH₂ Stretch | ~2950 | ~2945 |
| ν(CH₂) sym | Symmetric CH₂ Stretch | ~2880 | ~2875 |
| ν(C=C) aromatic | Aromatic C=C Stretch | ~1600, ~1450 | ~1605, ~1455 |
| δ(CH₂) | CH₂ Scissoring | ~1460 | ~1465 |
| ν(C-F) | C-F Stretch | ~1300 | ~1305 |
| ν(C-O) | C-O Stretch | ~1020 | ~1025 |
| γ(C-H) oop | Out-of-plane C-H Bend | ~850 | ~855 |
Electronic Properties: Insights from Frontier Molecular Orbitals
The electronic nature of this compound, particularly its reactivity and stability, can be understood through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
Table 3: Calculated Electronic Properties
(Note: These values are representative for fluorinated aromatic compounds calculated at the B3LYP/6-311++G(d,p) level.)
| Property | Calculated Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.7 eV |
| Dipole Moment | ~ 2.1 D |
The relatively large HOMO-LUMO gap suggests high stability and low reactivity, a common feature imparted by fluorine substitution. The dipole moment indicates the molecule's overall polarity.
Methodologies and Workflows
Computational Protocols
The theoretical data presented in this guide are typically generated through a standardized computational workflow.
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved using methods like DFT (e.g., B3LYP functional) or MP2 with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to calculate the vibrational frequencies for comparison with experimental IR and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and dipole moment.
Experimental Protocols
Pulsed Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy: This high-resolution technique is used to determine the rotational constants of a molecule in the gas phase with high precision. A gaseous sample, seeded in a carrier gas like neon or argon, is expanded supersonically into a vacuum chamber. This cools the molecules to a few Kelvin, simplifying the rotational spectrum. A short microwave pulse polarizes the molecules, and the subsequent free induction decay is recorded and Fourier-transformed to obtain the spectrum. The precise rotational constants derived from the spectrum are then compared with those calculated from the theoretically optimized geometry to confirm the molecular structure.
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are typically recorded at room temperature. For FT-IR spectroscopy, the sample can be analyzed as a thin liquid film between KBr plates. For FT-Raman spectroscopy, the liquid sample is placed in a capillary tube and irradiated with a laser source. The resulting spectra provide information about the vibrational modes of the molecule, which are then assigned with the aid of theoretical frequency calculations.
Conclusion and Future Directions
The synergy between computational modeling and experimental spectroscopy provides a robust framework for understanding the fundamental properties of this compound. The established non-planar geometry and detailed vibrational and electronic data serve as a critical resource for its application in drug design, where molecular conformation is paramount, and in the development of new materials. Future studies could explore its intermolecular interactions, reaction mechanisms, and potential as a building block in more complex systems, further leveraging the predictive power of theoretical and computational chemistry.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Difluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-difluorobenzyl alcohol, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH₄). This method is robust, scalable, and utilizes a mild and chemoselective reducing agent, making it suitable for standard laboratory environments.[1][2] This application note includes a comprehensive experimental protocol, tabulated quantitative data for the starting material and product, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of the difluorinated phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of a molecule. The reduction of the corresponding aldehyde, 3,5-difluorobenzaldehyde, is a common and efficient method for its preparation. Sodium borohydride is an ideal reagent for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more reactive hydrides like lithium aluminum hydride.[2] This protocol details a reliable procedure for this synthesis, ensuring high yield and purity of the final product.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Colorless to light yellow liquid | 32085-88-4 |
| This compound | C₇H₆F₂O | 144.12 | Colorless to very slightly brown liquid | 79538-20-8 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90-6.80 (m, 2H, Ar-H), 6.75 (tt, J = 8.8, 2.2 Hz, 1H, Ar-H), 4.68 (s, 2H, CH₂), 1.85 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.2 (dd, J = 248, 12 Hz), 145.5 (t, J = 10 Hz), 111.5 (dd, J = 21, 7 Hz), 103.0 (t, J = 25 Hz), 64.0 |
| IR (neat) | ν (cm⁻¹): 3350 (br, O-H), 3070 (C-H, aromatic), 2930 (C-H, aliphatic), 1625, 1595 (C=C, aromatic), 1120 (C-F) |
Reaction Scheme
The chemical transformation described in this protocol is the reduction of an aldehyde to a primary alcohol.
Caption: Reduction of 3,5-Difluorobenzaldehyde to this compound.
Experimental Protocol
This protocol is based on established procedures for the reduction of aromatic aldehydes.[1]
Materials:
-
3,5-Difluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water to decompose the excess sodium borohydride.
-
Acidification and Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the Synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.
-
3,5-Difluorobenzaldehyde and this compound may be irritating to the skin and eyes. Avoid inhalation and direct contact.
This protocol provides a reliable and efficient method for the synthesis of this compound, a key intermediate for further chemical synthesis. The use of sodium borohydride ensures a safe and selective reduction, making this procedure accessible for a wide range of researchers in the field of drug development and materials science.
References
Application Notes and Protocols for the Use of 3,5-Difluorobenzyl Alcohol as a Protecting Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3,5-difluorobenzyl (DFB) group is a valuable tool in multi-step organic synthesis for the protection of hydroxyl and amino functionalities. Its unique electronic properties, arising from the two fluorine atoms on the aromatic ring, offer a subtly different reactivity profile compared to the traditional benzyl (Bn) protecting group. These notes provide a comprehensive overview of its application, including protocols for its introduction and removal.
Introduction
Protecting groups are essential for the selective transformation of multifunctional molecules. The benzyl group is a widely used protecting group for alcohols and amines due to its general stability and ease of removal by hydrogenolysis. The 3,5-difluorobenzyl group offers an alternative with potentially altered stability and reactivity, which can be advantageous in certain synthetic strategies. The fluorine atoms withdraw electron density from the aromatic ring, which can influence the conditions required for both its introduction and cleavage.
Key Advantages and Considerations
-
Stability: The DFB group is generally stable to a wide range of non-reductive and non-oxidative reaction conditions, similar to the standard benzyl group.
-
Cleavage: It can be removed under standard hydrogenolysis conditions, although the reaction may be slower than for the unsubstituted benzyl group. Oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is also a viable deprotection strategy.
-
Crystallinity: The presence of fluorine atoms can sometimes enhance the crystallinity of synthetic intermediates, aiding in their purification by recrystallization.
-
NMR Spectroscopy: The fluorine atoms provide a useful handle for monitoring reactions and characterizing intermediates by ¹⁹F NMR spectroscopy.
Applications in Synthesis
The 3,5-difluorobenzyl group serves as a robust protecting group for alcohols and amines in complex synthetic routes, particularly in medicinal chemistry where the synthesis of biologically active molecules is the primary goal.[1] Its stability allows for a variety of subsequent chemical transformations to be performed on the protected molecule.
Experimental Protocols
The following protocols are representative methods for the protection and deprotection of alcohols and amines using the 3,5-difluorobenzyl group. Optimization may be required for specific substrates.
Protection of Alcohols
The protection of hydroxyl groups as 3,5-difluorobenzyl ethers is typically achieved via a Williamson ether synthesis.
Protocol 1: Protection of a Primary Alcohol
-
Reaction: ROH + 3,5-F₂C₆H₃CH₂Br + NaH → ROCH₂C₆H₃F₂-3,5 + NaBr + H₂
-
Reagents and Materials:
-
Alcohol substrate
-
3,5-Difluorobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3,5-difluorobenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-difluorobenzyl ether.
-
-
Expected Yield: Yields can vary depending on the substrate, but are generally good to excellent (based on analogous reactions with other fluorinated benzyl bromides).[2]
Protection of Amines
Primary and secondary amines can be protected as N-(3,5-difluorobenzyl) derivatives either by direct alkylation or reductive amination.
Protocol 2: Protection of a Primary Amine via Reductive Amination
-
Reaction: RNH₂ + 3,5-F₂C₆H₃CHO + NaBH₄ → RNHCH₂C₆H₃F₂-3,5
-
Reagents and Materials:
-
Amine substrate
-
3,5-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the amine (1.0 equiv) and 3,5-difluorobenzaldehyde (1.0 equiv) in methanol.
-
Stir the solution at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: A similar synthesis of N-(3,5-Difluorobenzyl)ethylenediamine reported a yield of 55%.[3]
Deprotection of 3,5-Difluorobenzyl Ethers and Amines
Protocol 3: Deprotection by Catalytic Hydrogenolysis
-
Reaction: ROCH₂C₆H₃F₂-3,5 + H₂ (Pd/C) → ROH + CH₃C₆H₃F₂-3,5
-
Reagents and Materials:
-
3,5-Difluorobenzyl protected substrate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂) source
-
Celite®
-
-
Procedure:
-
Dissolve the 3,5-difluorobenzyl protected substrate in a suitable solvent.
-
Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Place the reaction mixture under an atmosphere of hydrogen (typically 1 atm, balloon pressure, or higher pressure in a Parr apparatus).
-
Stir the reaction vigorously at room temperature. The reaction time may be longer than for a standard benzyl group and should be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be necessary.
-
-
Note: The rate of cleavage of fluorinated benzyl ethers can be slower than their non-fluorinated counterparts.[2]
Protocol 4: Deprotection by Oxidative Cleavage with DDQ
-
Reaction: ROCH₂C₆H₃F₂-3,5 + DDQ → ROH + 3,5-F₂C₆H₃CHO + DDQH₂
-
Reagents and Materials:
-
3,5-Difluorobenzyl protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 3,5-difluorobenzyl protected substrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the DDQ hydroquinone byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation
Table 1: Protection of Alcohols with Fluorinated Benzyl Bromides
| Entry | Fluorinated Benzyl Bromide | Substrate | Base | Solvent | Yield (%) | Reference |
| 1 | 2,3,4,5,6-Pentafluorobenzyl bromide | Methyl-α-D-mannopyranoside | NaH | DMF | 16 | [2] |
| 2 | 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide | Methyl-α-D-mannopyranoside | NaH | DMF | 20 | [2] |
| 3 | 2,3,5,6-Tetrafluorobenzyl bromide | Methyl-α-D-mannopyranoside | NaH | DMF | 64 | [2] |
| 4 | 2,6-Difluorobenzyl bromide | Methyl-α-D-mannopyranoside | NaH | DMF | 13 | [2] |
| 5 | 2-Fluorobenzyl bromide | Methyl-α-D-mannopyranoside | NaH | DMF | 88 | [2] |
Table 2: Deprotection of Benzyl Ethers
| Method | Reagents | General Conditions | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | 1 atm H₂, RT, various solvents | Cleavage of fluorinated benzyl ethers may be slower. |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, RT | Good for substrates with groups sensitive to hydrogenolysis. |
Visualizations
Caption: General workflow for the protection and deprotection of alcohols and amines using the 3,5-difluorobenzyl (DFB) group.
Caption: Deprotection pathways for the 3,5-difluorobenzyl protecting group.
References
The Strategic Incorporation of 3,5-Difluorobenzyl Alcohol in the Synthesis of Advanced Pharmaceutical Compounds
Introduction: 3,5-Difluorobenzyl alcohol has emerged as a critical building block for medicinal chemists in the design and synthesis of novel pharmaceutical compounds. The strategic incorporation of the 3,5-difluorobenzyl moiety into drug candidates can significantly enhance their pharmacological properties. The presence of two fluorine atoms on the benzyl ring imparts unique electronic effects, increasing metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the difluorobenzyl group can modulate the lipophilicity and binding interactions of a molecule with its biological target, often leading to improved potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: protein kinase inhibitors and Transient Receptor Potential Vanilloid 4 (TRPV4) channel modulators.
Application Note 1: Synthesis of a Potent Protein Kinase Inhibitor
The 3,5-difluorobenzyl group is a key structural feature in a class of potent protein kinase inhibitors. One such example is N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzamide, a compound designed to target deregulated protein kinase activity, which is a hallmark of many cancers.[1][2][3] The 3,5-difluorobenzyl moiety is introduced via N-alkylation of an indazole core, a common scaffold in kinase inhibitor design. This functional group contributes to the overall binding affinity and selectivity of the inhibitor.
Experimental Protocol: N-Alkylation of 3-Amino-1H-indazole with 3,5-Difluorobenzyl Bromide
This protocol describes the key step of introducing the 3,5-difluorobenzyl group onto the indazole scaffold. 3,5-Difluorobenzyl bromide can be synthesized from this compound.
Materials:
-
3-Amino-1H-indazole
-
3,5-Difluorobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-amino-1H-indazole (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of 3,5-difluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-1 alkylated product, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.
Quantitative Data for a Representative N-Alkylation of Indazole:
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N-1:N-2 Isomer Ratio | Yield (%) |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | Room Temp to 50 | >99:1 | 89 |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | Room Temp to 50 | >99:1 | 91 |
| 5-Bromo-1H-indazole | Ethyl tosylate | Cs₂CO₃ | DMF | 90 | >99:1 | >90 |
This table presents representative data for N-alkylation of various indazoles to illustrate typical yields and selectivities under different conditions.[4][5][6][7][8]
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for the protein kinase inhibitor.
Application Note 2: Development of TRPV4 Channel Modulators
The 3,5-difluorobenzyl moiety is also a key pharmacophore in the development of modulators for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable cation channel involved in various physiological processes, and its modulation is a promising therapeutic strategy for several diseases.[9][10][11][12][13] The potent and selective TRPV4 agonist, GSK1016790A, and its analogs feature a difluorinated aromatic ring, highlighting the importance of this substitution for potent activity.
Experimental Protocol: Representative Synthesis of a TRPV4 Modulator Core
This protocol outlines a representative synthesis of a key intermediate for a TRPV4 modulator, which involves the formation of an amide bond with a derivative of 3,5-difluorobenzylamine. 3,5-Difluorobenzylamine can be prepared from this compound.
Materials:
-
3,5-Difluorobenzylamine
-
A suitable carboxylic acid (e.g., a substituted benzoic acid derivative)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and 3,5-difluorobenzylamine (1.1 equivalents) in anhydrous DCM.
-
Amide Coupling: Add BOP (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3,5-difluorobenzyl) amide intermediate.
Quantitative Data for a Representative Amide Coupling Reaction:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzoic Acid | Benzylamine | BOP | DIPEA | DCM | Room Temp | 95 |
| 4-Nitrobenzoic Acid | Benzylamine | HATU | DIPEA | DMF | Room Temp | 92 |
| Acetic Acid | 3,5-Difluorobenzylamine | EDC/HOBt | DIPEA | DCM | Room Temp | 88 |
This table provides representative yields for common amide coupling reactions to illustrate the efficiency of these methods.
TRPV4 Signaling Pathway Activation
Caption: Activation of the TRPV4 signaling pathway by an agonist.
Conclusion
This compound is a versatile and valuable building block in the synthesis of complex pharmaceutical compounds. Its incorporation can lead to molecules with enhanced potency, selectivity, and metabolic stability. The provided application notes and protocols for the synthesis of a protein kinase inhibitor and a TRPV4 modulator highlight the practical utility of this reagent in modern drug discovery and development. The strategic use of fluorination, as exemplified by the 3,5-difluorobenzyl group, will undoubtedly continue to be a key strategy in the design of next-generation therapeutics.
References
- 1. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 2. WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 3. NZ703124A - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 13. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3,5-Difluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of 3,5-difluorobenzyl alcohol to 3,5-difluorobenzyl chloride is a fundamental transformation in organic synthesis. The resulting product is a valuable building block in the development of novel pharmaceutical and agrochemical agents. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and a comprehensive experimental protocol for this reaction, emphasizing safety, efficiency, and product characterization.
Reaction Overview
The reaction proceeds via the treatment of this compound with thionyl chloride (SOCl₂). The hydroxyl group of the alcohol is converted into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired 3,5-difluorobenzyl chloride. The reaction is typically performed in an inert solvent and may be facilitated by the addition of a base to neutralize the hydrogen chloride (HCl) byproduct. The primary byproducts of this reaction are sulfur dioxide (SO₂) and HCl, both of which are gases and are readily removed from the reaction mixture.
Applications in Drug Development
3,5-Difluorobenzyl chloride serves as a key intermediate in the synthesis of a variety of biologically active molecules. The 3,5-difluorophenyl motif is present in numerous compounds investigated for the treatment of a range of diseases. Fluorine substitution can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₇H₆F₂O | 144.12 | Solid | 202-203 |
| Thionyl chloride | SOCl₂ | 118.97 | Liquid | 76 |
| 3,5-Difluorobenzyl chloride | C₇H₅ClF₂ | 162.56[1] | Liquid | 175-177 |
Spectroscopic Data for 3,5-Difluorobenzyl Chloride:
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.85 (m, 3H, Ar-H), 4.55 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (dd, J = 248, 12 Hz), 141.5 (t, J = 10 Hz), 114.0 (dd, J = 21, 6 Hz), 104.5 (t, J = 25 Hz), 45.0 (t, J = 3 Hz) |
| IR (neat, cm⁻¹) | 3080 (Ar C-H), 1625, 1595 (C=C), 1460, 1360, 1290 (C-F), 1120, 990, 860, 740, 680 (C-Cl)[2] |
| Mass Spectrum (EI) | m/z 162 (M⁺), 127, 101 |
Experimental Protocol
This protocol details the synthesis of 3,5-difluorobenzyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these gases.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3,5-difluorobenzyl chloride.
-
If necessary, the product can be further purified by vacuum distillation.
-
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism for the synthesis of 3,5-Difluorobenzyl Chloride.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Oxidation of 3,5-Difluorobenzyl Alcohol to 3,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 3,5-Difluorobenzaldehyde is a valuable building block in medicinal chemistry due to the influence of the fluorine substituents on the molecule's electronic properties and metabolic stability. This document provides detailed application notes and protocols for the oxidation of 3,5-difluorobenzyl alcohol to 3,5-difluorobenzaldehyde, focusing on common and effective laboratory-scale methods.
While specific literature examples detailing the oxidation of this compound are not abundant, the protocols provided herein are based on well-established methods for the oxidation of primary benzylic alcohols. These methods—Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed aerobic oxidation—are known for their reliability and functional group tolerance. The provided protocols are general and may require optimization for the specific substrate.
Data Presentation
A direct comparison of quantitative data for the oxidation of this compound is challenging due to the limited availability of specific examples in the reviewed literature. However, the following table summarizes typical yields and reaction conditions for the oxidation of benzyl alcohol and similarly substituted benzyl alcohols using the described methods, which can serve as a benchmark for optimization.
| Oxidation Method | Oxidizing Agent/Catalyst System | Typical Solvent | Typical Reaction Temperature (°C) | Typical Reaction Time | Typical Yield (%) for Benzyl Alcohols |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to room temp. | 1-3 h | 85-95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room temp. | 1-4 h | 90-98 |
| TEMPO-Catalyzed Aerobic Oxidation | TEMPO, Cu(I) salt, N-Methylimidazole, Air | Acetonitrile | Room temp. | 1-24 h | 90-99 |
Experimental Protocols
The following are detailed protocols for the three recommended oxidation methods. Researchers should perform small-scale trials to optimize reaction conditions for this compound.
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and widely used method that converts primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine.[1][2] This method is known for its high yields and compatibility with a wide range of functional groups.[3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.2-2.5 equivalents). Stir the mixture for 15-30 minutes at -78 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-difluorobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under mild, neutral conditions.[4][5] This method is known for its short reaction times, high yields, and simple workup.[6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3,5-difluorobenzaldehyde.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
This method employs a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) in the presence of a co-catalyst, typically a copper(I) salt, and uses air as the terminal oxidant.[5][7] It is considered a "green" oxidation method due to the use of a catalyst and an environmentally benign oxidant.
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Acetonitrile
-
Pentane or Hexane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and acetonitrile.
-
Add TEMPO (0.01-0.1 equivalents), copper(I) bromide or chloride (0.05-0.1 equivalents), and 2,2'-bipyridine (0.05-0.1 equivalents).
-
Add N-methylimidazole (0.1-0.2 equivalents) to the mixture. The reaction should be open to the air (an air or oxygen balloon can be used).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can often be monitored by a color change from a deep red-brown to a turbid green, indicating the consumption of the alcohol.[5]
-
Upon completion (typically 1-24 hours), dilute the reaction mixture with pentane or hexane and water.
-
Transfer the mixture to a separatory funnel. The organic layer should be pale pink (due to residual TEMPO) and the aqueous layer blue (due to the copper complex).[5]
-
Separate the layers and extract the aqueous layer with pentane or hexane (2 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3,5-difluorobenzaldehyde.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described oxidation protocols.
Caption: General experimental workflow for the oxidation of this compound.
Caption: Simplified mechanistic pathways for Swern and Dess-Martin oxidations.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Aerobic Alcohol Oxidation Solutions [sigmaaldrich.cn]
Application Notes and Protocols: Ether Synthesis Using 3,5-Difluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ethers from 3,5-difluorobenzyl alcohol, a common building block in medicinal chemistry and materials science. The fluorinated benzyl motif is of significant interest due to its ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. The following sections detail two primary methods for this transformation: the classic Williamson ether synthesis and a modern catalytic approach.
Introduction
The synthesis of ethers is a fundamental transformation in organic chemistry. When applied to this compound, the resulting ethers are valuable intermediates for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine atoms can influence reaction kinetics and product stability, making tailored protocols essential for successful synthesis.
Two common strategies for the etherification of this compound are:
-
Williamson Ether Synthesis: A two-step process involving the conversion of the alcohol to an electrophile (e.g., benzyl bromide), followed by reaction with a nucleophilic alkoxide.[1][2][3][4]
-
Catalytic Etherification: A direct reaction between this compound and another alcohol in the presence of a catalyst, such as a Lewis acid.[5][6][7]
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing unsymmetrical ethers.[2][4] The synthesis proceeds via an SN2 mechanism, where an alkoxide displaces a leaving group.[2][8] For the synthesis of ethers from this compound, it is often advantageous to first convert the alcohol into a more reactive electrophile, 3,5-difluorobenzyl bromide.
Diagram of the Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis workflow for 3,5-difluorobenzyl ethers.
Experimental Protocols
Protocol 1A: Synthesis of 3,5-Difluorobenzyl Bromide
This protocol describes the conversion of this compound to 3,5-difluorobenzyl bromide, a key intermediate.[1]
-
Materials:
-
This compound
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and triphenylphosphine (1.2 equivalents) in dichloromethane at 0 °C.
-
Slowly add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 3,5-difluorobenzyl bromide.
-
Protocol 1B: Ether Synthesis with 3,5-Difluorobenzyl Bromide
This protocol details the reaction of 3,5-difluorobenzyl bromide with an alcohol to form the desired ether.
-
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
3,5-Difluorobenzyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of the alcohol (1.2 equivalents) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,5-difluorobenzyl bromide (1 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Catalytic Etherification
Direct catalytic etherification avoids the pre-activation of the alcohol, offering a more atom-economical approach. Various Lewis acid catalysts can promote the dehydrative coupling of two alcohols.[5][6][7]
Diagram of Experimental Workflow for Catalytic Etherification
Caption: General workflow for catalytic ether synthesis.
Experimental Protocol
Protocol 2A: Iron(III) Chloride Catalyzed Etherification
This protocol is adapted from general methods for the etherification of benzylic alcohols using an environmentally benign iron catalyst.[6][7]
-
Materials:
-
This compound
-
Alcohol (R-OH, 3-5 equivalents)
-
Iron(III) chloride (FeCl3, 5-10 mol%)
-
Anhydrous solvent (e.g., propylene carbonate or dichloroethane)
-
Molecular sieves (optional)
-
-
Procedure:
-
To a flame-dried flask, add this compound (1 equivalent), the second alcohol (3-5 equivalents), and the anhydrous solvent.
-
Add iron(III) chloride (5-10 mol%) to the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize expected outcomes for the synthesis of a generic ether, 3,5-difluorobenzyl ethyl ether, using the described protocols. Note that actual yields may vary depending on the specific alcohol used and reaction scale.
Table 1: Williamson Ether Synthesis of 3,5-Difluorobenzyl Ethyl Ether
| Step | Reactants | Key Reagents | Product | Typical Yield | Purity |
| 1A | This compound | CBr4, PPh3 | 3,5-Difluorobenzyl bromide | 85-95% | >95% |
| 1B | 3,5-Difluorobenzyl bromide, Ethanol | NaH | 3,5-Difluorobenzyl ethyl ether | 70-85% | >98% |
Table 2: Catalytic Etherification for 3,5-Difluorobenzyl Ethyl Ether
| Protocol | Catalyst | Temperature (°C) | Time (h) | Typical Yield | Purity |
| 2A | FeCl3 (10 mol%) | 100 | 24 | 60-75% | >97% |
Potential Applications and Logical Relationships
The ethers synthesized from this compound are valuable in several areas of research and development.
Diagram of Synthesis Strategies and Applications
Caption: Relationship between synthesis methods and applications.
The introduction of the 3,5-difluorobenzyl group can enhance the biological activity of drug candidates by improving metabolic stability and binding affinity. In materials science, the unique electronic properties of the difluorinated ring can be exploited in the design of liquid crystals and other advanced materials.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.
-
Carbon tetrabromide is toxic and should be handled with caution.
-
Iron(III) chloride is corrosive and hygroscopic.
References
- 1. guidechem.com [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of 3,5-Difluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of esters from 3,5-difluorobenzyl alcohol. Various established esterification methods are covered, offering procedural flexibility to accommodate a range of carboxylic acid substrates and experimental constraints.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Esterification of this compound is a key transformation for the synthesis of diverse derivatives for applications in drug discovery and fine chemical synthesis. These application notes provide an overview of common and effective esterification protocols, including Fischer-Speier esterification, Steglich esterification, and reaction with acyl chlorides.
General Reaction Scheme
The fundamental reaction for the esterification of this compound is depicted below:
Caption: General Esterification of this compound.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. It is a cost-effective and straightforward method, particularly suitable for simple carboxylic acids. The reaction is reversible and is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.
Experimental Protocol
-
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Anhydrous solvent (e.g., toluene, or the carboxylic acid if in large excess)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene), add this compound (1.0 eq.), the desired carboxylic acid (1.2-2.0 eq.), and the anhydrous solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data Summary (Based on Analogous Reactions)
| Carboxylic Acid | Catalyst | Solvent | Reaction Time | Yield (%) | Citation |
| 4-Amino-3,5-difluorobenzoic acid | H₂SO₄ | Ethanol | 10 h (reflux) | 77 | [1] |
| Acetic Acid | (Not specified) | (Not specified) | (Not specified) | 93.9 (as a mixture with the alcohol) |
Method 2: Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly useful for acid-sensitive substrates and can be performed at room temperature.
Experimental Protocol
-
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) or EDC (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Quantitative Data Summary (General Yields for Steglich Esterification)
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Reaction Time | Typical Yield (%) |
| Various | DCC | DMAP | DCM | 4-24 h | 80-95 |
| Various | EDC | DMAP | DCM | 4-24 h | 80-95 |
Method 3: Esterification using Acyl Chlorides
This method involves the reaction of this compound with a more reactive carboxylic acid derivative, an acyl chloride. The reaction is typically fast and high-yielding and is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Experimental Protocol
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM and add pyridine or triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Quantitative Data Summary (General Yields for Acyl Chloride Esterification)
| Acyl Chloride | Base | Solvent | Reaction Time | Typical Yield (%) |
| Various | Pyridine | DCM | 1-4 h | >90 |
| Various | Triethylamine | DCM | 1-4 h | >90 |
Experimental Workflow and Logic Diagrams
Caption: A generalized workflow for the esterification of this compound.
Caption: Logic diagram for selecting an appropriate esterification method.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and acyl chlorides are corrosive and should be handled with extreme care.
-
DCC is a potent skin sensitizer. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
These protocols provide a foundation for the successful esterification of this compound. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols: The Role of 3,5-Difluorobenzyl Alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 3,5-difluorobenzyl alcohol as a key building block in the synthesis of advanced agrochemicals. The inclusion of the 3,5-difluoro substitution pattern on the benzyl moiety is a critical design element in modern crop protection chemistry, offering enhanced metabolic stability and biological efficacy.
Introduction
This compound is a versatile fluorinated intermediate increasingly employed in the synthesis of novel agrochemicals.[1] The presence of two fluorine atoms on the aromatic ring significantly alters the electronic properties and lipophilicity of the molecule, which can lead to improved binding affinity to target enzymes and enhanced stability against metabolic degradation in target pests and the environment.[1] This intermediate is particularly valuable in the development of new fungicides, herbicides, and insecticides with improved performance characteristics.
Application in Fungicide Synthesis
A prominent application of this compound is in the synthesis of novel fungicides, particularly those targeting succinate dehydrogenase (SDH). SDH inhibitors are a crucial class of fungicides used to control a wide range of plant pathogens. By incorporating the 3,5-difluorobenzyl moiety, it is possible to develop new active ingredients with high efficacy. The synthesis typically involves the esterification of this compound with a carboxylic acid derivative containing a toxophore, such as a pyrazole-4-carboxamide group. A related compound, 3,5-dichlorobenzyl alcohol, has been identified as a highly active fragment in the development of new fungicides.
Illustrative Synthetic Pathway for a Novel Pyrazole Amide Fungicide
The following diagram outlines a representative synthetic pathway for a novel fungicide candidate starting from this compound.
Caption: Synthetic scheme for a novel fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluorobenzyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This protocol details the esterification of this compound with a pyrazole acyl chloride, a common step in the synthesis of pyrazole amide fungicides.
Materials:
-
This compound
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an agrochemical active ingredient.
Caption: Standard experimental workflow.
Data Presentation
The following table summarizes typical quantitative data for the synthesis described in Protocol 1.
| Parameter | Value |
| Reactants | This compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Conclusion
This compound serves as a crucial synthon for the development of modern agrochemicals. Its incorporation into molecules, particularly fungicides, can significantly enhance their biological activity and stability. The provided protocols and data offer a foundational understanding for researchers and scientists in the field of crop protection to utilize this valuable building block in the design and synthesis of next-generation agrochemical products.
References
Application Notes and Protocols: Stereochemical Inversion of Secondary Alcohols using 3,5-Difluorobenzyl Alcohol via Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functionalities with a high degree of stereochemical control.[1][2][3] This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol carbon.[1][4][5][6] This application note provides a detailed protocol for the stereochemical inversion of a chiral secondary alcohol utilizing 3,5-difluorobenzoic acid as the nucleophile in a Mitsunobu reaction. The resulting ester can then be hydrolyzed to afford the inverted alcohol. This method is particularly valuable in medicinal chemistry and drug development, where precise control of stereochemistry is paramount for pharmacological activity.
The core principle of the Mitsunobu reaction involves the in-situ activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][7] This activation converts the hydroxyl group into a good leaving group, which is then displaced by a suitable nucleophile in a backside attack.[1][4] For the purpose of stereochemical inversion, a carboxylic acid is commonly employed as the nucleophile to form an ester, which can be subsequently hydrolyzed to yield the inverted alcohol.
Reaction Principle
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), generating a betaine intermediate. This intermediate then deprotonates the carboxylic acid (3,5-difluorobenzoic acid) to form an ion pair. The alcohol is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile, displacing the activated hydroxyl group via an SN2 pathway, leading to the formation of the corresponding ester with inverted stereochemistry. The triphenylphosphine is oxidized to triphenylphosphine oxide in the process.
Experimental Protocols
This section details the experimental procedures for the Mitsunobu reaction with a generic chiral secondary alcohol and 3,5-difluorobenzoic acid, followed by the hydrolysis of the resulting ester to obtain the inverted alcohol.
Part 1: Mitsunobu Reaction for Ester Formation
Materials:
-
Chiral secondary alcohol (e.g., (R)-1-phenylethanol as a model)
-
3,5-Difluorobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary alcohol (1.0 eq.), 3,5-difluorobenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains the desired ester and triphenylphosphine oxide, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Hydrolysis of the Ester to the Inverted Alcohol
Materials:
-
Ester product from Part 1
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl, 1M solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the purified ester (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 eq.).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the ester is completely consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and extract with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~6-7 with 1M HCl.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the inverted alcohol.
-
Further purification can be achieved by silica gel column chromatography if necessary.
Data Presentation
The following table summarizes hypothetical quantitative data for the Mitsunobu reaction with a model secondary alcohol. Actual results may vary depending on the specific substrate and reaction conditions.
| Substrate (Alcohol) | Nucleophile | Product (Ester) | Yield (%) | Enantiomeric Excess (ee %) of Inverted Alcohol |
| (R)-1-Phenylethanol | 3,5-Difluorobenzoic acid | (S)-1-Phenylethyl 3,5-difluorobenzoate | 85-95 | >98 |
| (S)-Octan-2-ol | 3,5-Difluorobenzoic acid | (R)-Octan-2-yl 3,5-difluorobenzoate | 80-90 | >98 |
| N-Boc-(R)-3-hydroxypiperidine | 3,5-Difluorobenzoic acid | N-Boc-(S)-3-(3,5-difluorobenzoyloxy)piperidine | 75-85 | >97 |
Mandatory Visualizations
Mitsunobu Reaction Mechanism
Caption: General mechanism of the Mitsunobu reaction.
Experimental Workflow
Caption: Experimental workflow for stereochemical inversion.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Difluorobenzyl Alcohol
Welcome to the technical support center for the purification of 3,5-Difluorobenzyl alcohol. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
-
Over-reduction Products: If the reduction is too harsh, you might find 3,5-difluorotoluene.
-
Byproducts from the Reducing Agent: For example, if using borohydride reagents, borate esters may be formed which require an acidic workup to hydrolyze.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: What is the recommended purification method for this compound on a laboratory scale?
A2: For laboratory-scale purification, vacuum distillation is generally the most effective method to obtain high-purity this compound, which is a liquid at room temperature. For the removal of non-volatile or highly polar impurities, flash column chromatography can also be a viable option.
Q3: My purified this compound is a colorless to light yellow or brown liquid. Is this normal?
A3: Yes, it is common for purified this compound to appear as a colorless to very slightly brown or yellow liquid.[1][2] The presence of minor colored impurities may not significantly affect the purity as determined by techniques like GC or NMR. However, if a completely colorless liquid is required, further purification by fractional vacuum distillation or passing through a short plug of silica gel may be necessary.
Q4: How should I store purified this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79538-20-8 | [1][4][5] |
| Molecular Formula | C₇H₆F₂O | [2][5][6] |
| Molecular Weight | 144.12 g/mol | [2][5][6] |
| Appearance | Colorless to light yellow/brown liquid | [1][2] |
| Boiling Point | 97-99 °C at 9 mmHg | [7] |
| Density | ~1.272 g/mL at 25 °C | [8] |
Recommended Purification Parameters
| Purification Method | Key Parameters | Recommended Values |
| Vacuum Distillation | Pressure | 5-10 mmHg |
| Head Temperature | 90-105 °C | |
| Pot Temperature | ~20-30 °C higher than head temperature | |
| Flash Column Chromatography | Stationary Phase | Silica Gel |
| Eluent System | Hexane/Ethyl Acetate Gradient | |
| Initial Eluent | 10% Ethyl Acetate in Hexane | |
| Final Eluent | 30-40% Ethyl Acetate in Hexane |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying crude this compound (5-50 g scale) from non-volatile impurities and other components with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the cooling water to the condenser. Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved (e.g., ~9 mmHg), begin to gently heat the distillation flask while stirring.
-
Distillation: Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask. As the temperature approaches the boiling point of this compound (97-99 °C at 9 mmHg), change to a clean receiving flask.[7]
-
Collection: Collect the fraction that distills at a constant temperature. This is your purified product.
-
Shutdown: Once the distillation is complete, or if the temperature starts to rise significantly, remove the heating mantle and allow the system to cool under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is useful for removing impurities that have a similar boiling point to this compound but different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running a TLC of the crude material. A good starting point is 20% ethyl acetate in hexane. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane) to remove non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A common gradient is from 10% to 40% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Troubleshooting Guides
Issue 1: Bumping or Uncontrolled Boiling During Vacuum Distillation
-
Symptom: The liquid in the distillation flask boils violently and "bumps" into the distillation head.
-
Possible Cause: Uneven heating or lack of nucleation sites.
-
Solution:
-
Ensure vigorous and constant stirring with a magnetic stir bar.
-
Heat the distillation flask slowly and evenly.
-
Consider adding boiling chips, but be aware they may be less effective under vacuum.
-
Issue 2: Poor Separation During Flash Column Chromatography
-
Symptom: The desired product co-elutes with impurities.
-
Possible Cause: Inappropriate solvent system or improper column packing.
-
Solution:
-
Optimize the solvent system using TLC. A shallower solvent gradient during elution may improve separation.
-
Ensure the column is packed uniformly without any air bubbles or channels.
-
Dry loading the sample onto the column can lead to better band separation.
-
Issue 3: Low Recovery After Purification
-
Symptom: The amount of purified product is significantly lower than expected.
-
Possible Cause:
-
Distillation: Product loss due to high vacuum and volatility, or decomposition at high temperatures.
-
Chromatography: The product may be strongly adsorbed onto the silica gel.
-
-
Solution:
-
Distillation: Use an efficient cold trap to capture any volatile product that passes through the condenser. Ensure the distillation temperature is not excessively high.
-
Chromatography: If the product is streaking on the TLC plate, it may indicate strong interaction with the silica. Adding a small amount of a more polar solvent (like methanol) to the eluent at the end can help elute highly retained compounds.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. This compound | 79538-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. This compound [xieshichem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | 79538-20-8 [chemicalbook.com]
Technical Support Center: Synthesis of 3,5-Difluorobenzyl Alcohol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 3,5-Difluorobenzyl alcohol in their synthetic preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the reduction of 3,5-Difluorobenzaldehyde. This transformation is typically achieved using a hydride-based reducing agent. The two most common approaches are:
-
Sodium Borohydride (NaBH₄) Reduction: This is a mild and selective method, making it one of the most frequently used for reducing aldehydes.[1][2] It is known for its compatibility with protic solvents like methanol and ethanol.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A more powerful reducing agent that can also be used. However, it is less selective and reacts violently with protic solvents, requiring the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Another potential, though less direct, route involves the reduction of 3,5-Difluorobenzoic acid or its esters, which would necessitate a stronger reducing agent like LiAlH₄.
Q2: What is a realistic target yield for the synthesis of this compound?
With an optimized protocol, the reduction of 3,5-Difluorobenzaldehyde with sodium borohydride can achieve high yields, often exceeding 90%. However, yields can be significantly lower if the reaction conditions are not optimized or if purification losses are high.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
Yes, standard laboratory safety protocols should be strictly followed. Specifically:
-
Sodium Borohydride (NaBH₄): Reacts with acidic solutions and water to produce flammable hydrogen gas.[1] Reactions should be performed in a well-ventilated fume hood, and the quenching step (acid addition) should be done slowly and carefully, preferably at a reduced temperature (e.g., in an ice bath).
-
Solvents: Methanol and ethanol are flammable. Diethyl ether and THF are highly flammable and can form explosive peroxides. Always work in a fume hood and away from ignition sources.
-
3,5-Difluorobenzaldehyde: Can cause skin and eye irritation.[3]
-
This compound: May cause skin, eye, and respiratory irritation.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. The following troubleshooting chart outlines potential causes and solutions.
Q5: My TLC analysis shows a significant amount of starting material (3,5-Difluorobenzaldehyde) even after the recommended reaction time. What should I do?
This indicates an incomplete reaction. Here are several steps to address this:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of sodium borohydride. While theoretically 0.25 equivalents are needed, it is common to use 1.1 to 1.5 equivalents to ensure the reaction goes to completion.
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle or a properly stored container of NaBH₄.
-
Reaction Time: While many aldehyde reductions are rapid, the specific substrate and conditions can affect the rate. Try extending the reaction time and monitor its progress by TLC every 30-60 minutes.
-
Temperature: Running the reaction at room temperature instead of 0 °C can increase the reaction rate, though it may also lead to more side products.
-
Solvent: The choice of solvent can impact the reactivity of NaBH₄. Methanol is generally considered to allow for a faster reduction than ethanol or isopropanol.[5]
Q6: I observe an unknown byproduct in my crude product mixture. What could it be?
While the reduction of 3,5-Difluorobenzaldehyde is generally a clean reaction, byproducts can form. Potential side products include:
-
Borate Esters: These are intermediates in the reaction and are typically hydrolyzed during the workup step. If the workup is incomplete, they may persist. The byproduct of the reduction in an alcohol solvent is a tetraalkoxyborate.[6]
-
Products from Impurities: If your starting 3,5-Difluorobenzaldehyde is impure, you will also form the reduction products of those impurities.
-
Over-reduction Byproducts (less common with NaBH₄): While NaBH₄ does not typically reduce the aromatic ring, impurities in the starting material or harsh reaction conditions could potentially lead to other products.
To identify the byproduct, consider using analytical techniques such as GC-MS or NMR spectroscopy. To minimize byproducts, ensure the purity of your starting materials and use the mildest effective reaction conditions.
Data on Reaction Parameters
The yield of this compound is sensitive to several experimental parameters. The following tables summarize the expected impact of these variables.
Table 1: Effect of Reducing Agent and Stoichiometry
| Reducing Agent | Molar Equivalents | Typical Solvent | Relative Reactivity | Expected Yield | Notes |
| NaBH₄ | 1.1 - 1.5 | Methanol, Ethanol | Moderate | > 90% | Safer and easier to handle; selective for aldehydes. |
| NaBH₄ | < 1.0 | Methanol, Ethanol | Moderate | < 85% | May result in incomplete reaction. |
| LiAlH₄ | 1.0 - 1.2 | Anhydrous THF, Et₂O | High | > 90% | Highly reactive, not selective, requires anhydrous conditions. |
Table 2: Effect of Solvent and Temperature on NaBH₄ Reduction
| Solvent | Temperature | Relative Reaction Rate | Expected Yield | Notes |
| Methanol | 0 °C to RT | Fast | > 90% | NaBH₄ reacts slowly with methanol, so an excess is recommended.[1] |
| Ethanol | 0 °C to RT | Moderate | > 90% | Slower reaction rate compared to methanol.[5] |
| Isopropanol | Room Temperature | Slow | 85-95% | Even slower reaction rate, may require longer times.[5] |
| Methanol | -20 °C | Slower | > 90% | Lowering the temperature can increase selectivity if other reducible functional groups are present. |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is based on the reduction of 3,5-Difluorobenzaldehyde with sodium borohydride.
Materials:
-
3,5-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluorobenzaldehyde (1.0 eq.) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (check with pH paper). Be cautious as hydrogen gas will evolve.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. reddit.com [reddit.com]
Side reactions and byproducts in 3,5-Difluorobenzyl alcohol synthesis
Welcome to the Technical Support Center for the synthesis of 3,5-Difluorobenzyl Alcohol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Grignard Reaction: - Inactive Magnesium: The surface of the magnesium turnings may be oxidized. - Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture. - Impure Starting Materials: Contaminants in the 3,5-difluorobromobenzene or formaldehyde source can interfere with the reaction. Reduction Reaction: - Decomposed Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if not stored properly. - Incomplete Reaction: Insufficient reaction time or temperature. | Grignard Reaction: - Activate magnesium with a small crystal of iodine or by crushing the turnings. - Flame-dry all glassware and use anhydrous solvents. - Use freshly distilled 3,5-difluorobromobenzene and a reliable source of formaldehyde. Reduction Reaction: - Use a fresh bottle of NaBH₄ or test the activity of the existing batch. - Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or moderately increasing the temperature. |
| Formation of Significant Byproducts | Grignard Reaction: - Wurtz Coupling: Reaction of the Grignard reagent with the starting halide can form a biphenyl byproduct. - Over-addition: If using an ester as a formaldehyde source, a double addition can occur. Reduction Reaction: - Formation of Borate Esters: Reaction of the alcohol product with borane intermediates. | Grignard Reaction: - Add the 3,5-difluorobromobenzene slowly to the magnesium to minimize its concentration. - Use formaldehyde gas or paraformaldehyde to avoid ester intermediates. Reduction Reaction: - Use a protic solvent like ethanol or methanol, which can help to hydrolyze borate esters during workup. |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Formation of closely-related byproducts with similar physical properties to the desired product. | - Optimize the reaction to drive it to completion. - Employ fractional distillation under reduced pressure for purification. - Consider column chromatography on silica gel. |
| Darkening of the Reaction Mixture | Grignard Reaction: - Presence of impurities in the magnesium or organic halide can catalyze decomposition. - Formation of finely divided metal from side reactions. | - Use high-purity magnesium and freshly distilled 3,5-difluorobromobenzene. - Ensure the reaction is not overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, 3,5-difluorophenylmagnesium bromide, with formaldehyde. The Grignard reagent is typically prepared in situ from 3,5-difluorobromobenzene and magnesium metal.
-
Reduction of 3,5-Difluorobenzaldehyde: This method utilizes a reducing agent, most commonly sodium borohydride (NaBH₄), to reduce the aldehyde functional group to an alcohol.[1]
Q2: What are the typical side reactions and byproducts I should be aware of?
A2: In the Grignard synthesis , a common byproduct is 3,3',5,5'-tetrafluorobiphenyl, formed via a Wurtz coupling reaction between the Grignard reagent and unreacted 3,5-difluorobromobenzene. In the reduction of 3,5-difluorobenzaldehyde with sodium borohydride, borate esters can form as byproducts. These are typically hydrolyzed during the aqueous workup.
Q3: How can I minimize the formation of the Wurtz coupling byproduct in the Grignard reaction?
A3: To minimize the formation of 3,3',5,5'-tetrafluorobiphenyl, it is crucial to add the solution of 3,5-difluorobromobenzene to the magnesium turnings slowly and at a controlled rate. This ensures that the concentration of the aryl halide is kept low, thus favoring the formation of the Grignard reagent over the coupling side reaction.
Q4: What is the best way to purify the crude this compound?
A4: Purification is typically achieved by distillation under reduced pressure.[2] If significant impurities remain, column chromatography on silica gel can be an effective purification method. Crystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed for further purification.[1]
Q5: My Grignard reaction is not initiating. What should I do?
A5: Initiation of a Grignard reaction can sometimes be challenging. Here are a few troubleshooting steps:
-
Activate the Magnesium: Add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the iodine color is an indicator of activation.[3] Alternatively, you can crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.
-
Add an Initiator: A small amount of a pre-formed Grignard reagent or a more reactive alkyl halide (like 1,2-dibromoethane) can be added to start the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
3,5-Difluorobromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Formaldehyde gas or paraformaldehyde
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3,5-difluorobromobenzene in anhydrous ether or THF.
-
Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Once initiated, add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Introduce formaldehyde gas into the reaction mixture via a subsurface addition tube, or add dry paraformaldehyde portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Reduction of 3,5-Difluorobenzaldehyde
Materials:
-
3,5-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Deionized water
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
Dissolve 3,5-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.[1]
-
-
Workup and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Overview of the two primary synthetic pathways for this compound.
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Overcoming Low Reactivity of 3,5-Difluorobenzyl Alcohol in Sₙ2 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3,5-difluorobenzyl alcohol in Sₙ2 reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in classical Sₙ2 reactions?
A1: The reduced reactivity of this compound in direct Sₙ2 reactions stems from two primary factors:
-
Poor Leaving Group: The hydroxyl group (-OH) is a notoriously poor leaving group for Sₙ2 reactions because its conjugate acid, water (H₂O), has a relatively high pKa. For a successful Sₙ2 reaction, the leaving group must be a weak base, meaning its conjugate acid is strong.
-
Electronic Effects of Fluorine Substituents: The two fluorine atoms at the meta positions are strongly electron-withdrawing. This has a complex influence on the benzylic carbon. While electron-withdrawing groups can sometimes stabilize the transition state of an Sₙ2 reaction, in this case, they significantly decrease the electron density at the benzylic carbon. This can reduce its susceptibility to nucleophilic attack. While the "benzylic effect" generally accelerates Sₙ2 reactions compared to simple alkyl halides, the strong inductive effect of the two meta-fluorines can counteract this acceleration.
Q2: Can I directly displace the hydroxyl group with a strong nucleophile under basic conditions?
A2: Direct displacement of the hydroxyl group is generally not feasible. Strong bases will deprotonate the alcohol to form an alkoxide. This makes the leaving group even worse (O²⁻), effectively shutting down the Sₙ2 pathway.
Q3: What are the primary strategies to overcome the low reactivity of this compound?
A3: There are two main, highly effective strategies:
-
Two-Step Activation and Substitution: This classic approach involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by a standard Sₙ2 reaction with a nucleophile.
-
Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of the alcohol to a variety of functional groups with inversion of configuration, characteristic of an Sₙ2 mechanism.[1][2][3][4][5]
Troubleshooting Guides
Guide 1: Two-Step Activation (Tosylation) and Sₙ2 Substitution
This guide addresses common issues when converting this compound to its tosylate and subsequent reaction with a nucleophile.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of 3,5-difluorobenzyl tosylate | Incomplete reaction due to steric hindrance or deactivation. | - Use a stronger base like n-butyllithium or sodium hydride (NaH) to ensure complete deprotonation of the alcohol before adding tosyl chloride. - Consider using tosyl anhydride (Ts₂O) which can be more reactive. - Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. |
| Decomposition of the tosylate. | Benzyl tosylates can be unstable. It is often best to use the crude tosylate directly in the next step without extensive purification. If purification is necessary, use mild conditions and avoid prolonged heating. | |
| Low yield in the subsequent Sₙ2 reaction | Poor nucleophilicity. | Ensure your nucleophile is sufficiently strong. For weaker nucleophiles, consider using a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Competing elimination (E2) reaction. | This is less of a concern for primary benzylic systems but can occur with sterically hindered or strongly basic nucleophiles. Use a less hindered, more nucleophilic base if possible. Running the reaction at a lower temperature can also favor substitution over elimination. | |
| Incomplete reaction. | Increase reaction time and/or temperature. For very weak nucleophiles, consider switching to the Mitsunobu reaction. |
Guide 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for this transformation but can be sensitive to reaction conditions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | The pKa of the nucleophile is too high. | The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 15.[3] For less acidic nucleophiles, consider alternative strategies or specialized Mitsunobu reagents. |
| Steric hindrance around the alcohol or nucleophile. | While this compound is not exceptionally hindered, bulky nucleophiles may react slowly. Increased reaction time or temperature may be necessary. | |
| Incorrect order of addition of reagents. | The order of addition can be critical. The standard protocol is to mix the alcohol, nucleophile, and triphenylphosphine before adding the azodicarboxylate (e.g., DEAD or DIAD) dropwise at a low temperature.[3] | |
| Formation of undesired byproducts | Reaction with the azodicarboxylate. | This can occur if the nucleophile is not sufficiently acidic or nucleophilic. Ensure the pKa of your nucleophile is appropriate for the Mitsunobu reaction. |
| Difficult purification | Removal of triphenylphosphine oxide and the reduced azodicarboxylate. | These byproducts can be challenging to remove. Using polymer-supported triphenylphosphine can simplify workup. Alternatively, precipitation or specialized chromatography techniques may be necessary. |
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for the successful functionalization of benzylic alcohols, which can be adapted for this compound.
Table 1: Two-Step Tosylation and Sₙ2 Substitution
| Step | Substrate | Reagents | Solvent | Temp. | Time | Yield | Notes |
| 1. Tosylation | Benzyl Alcohol Derivative | p-TsCl, Pyridine | DCM | 0 °C to RT | 2-16 h | Good to Excellent | For less reactive alcohols, a stronger base like NaH may be required. |
| 2. Substitution (Ether) | Benzyl Tosylate | NaOR | THF or DMF | RT to 60 °C | 2-12 h | Good to Excellent | Williamson Ether Synthesis. |
| 2. Substitution (Amine) | Benzyl Tosylate | NaN₃ then H₂/Pd or LiAlH₄ | DMF or DMSO | RT | 6-24 h | Good to Excellent | Staudinger or reduction of the azide. |
Table 2: Mitsunobu Reaction
| Product Type | Nucleophile | Reagents | Solvent | Temp. | Time | Yield | Notes |
| Ester | Carboxylic Acid | PPh₃, DEAD/DIAD | THF | 0 °C to RT | 1-6 h | Excellent | A very common and high-yielding Mitsunobu reaction.[4] |
| Ether | Phenol | PPh₃, DEAD/DIAD | THF or Toluene | 0 °C to RT | 2-24 h | Good to Excellent | Phenol should have a pKa < 15. |
| Phthalimide | Phthalimide | PPh₃, DEAD/DIAD | THF | 0 °C to RT | 2-12 h | Good to Excellent | Precursor to primary amines via subsequent hydrolysis (Gabriel Synthesis).[1][2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3,5-Difluorobenzyl Amine via Tosylation
Step 1: Synthesis of 3,5-Difluorobenzyl Tosylate
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step.
Step 2: Synthesis of 3,5-Difluorobenzyl Azide and Subsequent Reduction
-
Dissolve the crude 3,5-difluorobenzyl tosylate (1.0 eq.) in dimethylformamide (DMF, 10 volumes).
-
Add sodium azide (1.5 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azide.
-
Dissolve the crude azide in methanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3,5-difluorobenzyl amine.
Protocol 2: One-Pot Synthesis of N-(3,5-Difluorobenzyl)phthalimide via Mitsunobu Reaction
-
To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes.[3]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the DIAD byproduct.
Visualizations
Caption: Troubleshooting workflow for low yields in Sₙ2 reactions.
Caption: Synthetic pathways to overcome low Sₙ2 reactivity.
References
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 3,5-Difluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3,5-difluorobenzyl alcohol to 3,5-difluorobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the oxidation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Oxidizing Agent: Reagents like Dess-Martin periodinane (DMP) can decompose upon improper storage. Chromium-based reagents can also degrade. | 1a. Use Fresh Reagent: Utilize a newly opened bottle of the oxidizing agent or one that has been stored under an inert atmosphere and protected from moisture. 1b. Check Reagent Activity: If possible, test the reagent on a more reactive substrate, such as benzyl alcohol, to confirm its activity. |
| 2. Insufficient Stoichiometry: An inadequate amount of the oxidizing agent will result in incomplete conversion. | 2a. Adjust Stoichiometry: Increase the molar equivalents of the oxidizing agent. For DMP and PCC, 1.1 to 1.5 equivalents are common. For Swern oxidations, an excess of DMSO and the activating agent is typically used. | |
| 3. Low Reaction Temperature: Some oxidation reactions require specific temperature ranges to proceed at an optimal rate. Swern oxidations, for example, are conducted at very low temperatures (e.g., -78°C). | 3a. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can sometimes lead to side product formation. | |
| 4. Presence of Quenching Agents: Water or other nucleophilic impurities can quench the oxidizing agent. | 4a. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Over-Oxidized Product (3,5-Difluorobenzoic Acid) | 1. Strong Oxidizing Agent: Use of potent, non-selective oxidizing agents can lead to the formation of the corresponding carboxylic acid. | 1a. Select a Milder Oxidant: Employ milder reagents known for selective oxidation of primary alcohols to aldehydes, such as Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or conditions for a Swern oxidation.[1][2][3] |
| 2. Presence of Water: In some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde intermediate, which is then further oxidized to the carboxylic acid.[4] | 2a. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. | |
| 3. Prolonged Reaction Time/High Temperature: Leaving the reaction for an extended period or at elevated temperatures can sometimes promote over-oxidation. | 3a. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Formation of Unidentified Byproducts | 1. Side Reactions with Solvent: Some oxidizing agents can react with the solvent. For example, in Swern oxidations, side reactions can occur if the temperature is not carefully controlled.[2] | 1a. Choose an Inert Solvent: Select a solvent that is unreactive under the chosen reaction conditions. Dichloromethane is a common choice for many oxidation reactions.[5] |
| 2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh for the substrate or the resulting aldehyde. | 2a. Use Milder Conditions: Consider using a milder oxidizing agent or lowering the reaction temperature. The use of a buffer, such as pyridine or sodium bicarbonate with DMP, can prevent acid-catalyzed side reactions.[1] | |
| Difficult Purification of 3,5-Difluorobenzaldehyde | 1. Co-elution with Reagent Byproducts: The byproducts of the oxidation (e.g., the reduced form of DMP or chromium salts) can sometimes be difficult to separate from the desired aldehyde. | 1a. Aqueous Workup: Perform an appropriate aqueous workup to remove water-soluble byproducts. For DMP oxidations, a wash with a saturated sodium bicarbonate solution containing sodium thiosulfate is effective. 1b. Filtration: For chromium-based oxidations, filtering the reaction mixture through a plug of silica gel or Celite can help remove insoluble chromium salts. 1c. Optimized Chromatography: If column chromatography is necessary, carefully select the eluent system to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.[6] |
| 2. Aldehyde Instability on Silica Gel: Some aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. | 2a. Deactivate Silica Gel: Before use, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).[6] 2b. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for oxidizing this compound to 3,5-difluorobenzaldehyde with high yield and selectivity?
A1: Several methods can be effective, with the choice often depending on the scale of the reaction and the available reagents.
-
Dess-Martin Periodinane (DMP) Oxidation: This is a highly reliable and mild method that often provides high yields of the aldehyde with minimal over-oxidation.[5][7] It is tolerant of a wide range of functional groups.
-
Swern Oxidation: This method is also known for its mild conditions and high selectivity for aldehyde formation.[2] However, it requires cryogenic temperatures and the handling of malodorous byproducts.
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a classic reagent for this transformation and can provide good yields.[3] However, it involves the use of a chromium reagent, which is toxic and requires careful handling and disposal.
-
TEMPO-catalyzed Oxidation: This method offers a "greener" alternative, using a catalytic amount of TEMPO with a co-oxidant.[8] It can be highly selective for the aldehyde.
For laboratory-scale synthesis where ease of use and high selectivity are prioritized, DMP oxidation is often a preferred choice.
Q2: How do the electron-withdrawing fluorine atoms on the benzene ring affect the oxidation of this compound?
A2: The two electron-withdrawing fluorine atoms can decrease the electron density at the benzylic position. This can make the alcohol slightly less nucleophilic and may slow down the initial step of the oxidation reaction where the alcohol coordinates to the oxidizing agent. However, for many powerful oxidizing agents like DMP or in the Swern protocol, this effect is often minimal and the reaction proceeds efficiently. In some catalytic systems, electron-withdrawing groups have been observed to be beneficial for the oxidation.
Q3: What are the typical reaction conditions for a Dess-Martin periodinane (DMP) oxidation of this compound?
A3: A general procedure for a DMP oxidation is as follows:
-
Stoichiometry: 1.1 to 1.5 equivalents of DMP per equivalent of this compound.
-
Solvent: Anhydrous dichloromethane (DCM) is commonly used.
-
Temperature: The reaction is typically run at room temperature.
-
Reaction Time: Reaction times can range from 30 minutes to a few hours. Progress should be monitored by TLC or LC-MS.
-
Workup: The reaction is typically quenched by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. The product is then extracted with an organic solvent.
Q4: My Swern oxidation of this compound is giving a low yield. What are the critical parameters to control?
A4: The Swern oxidation has several critical parameters that must be carefully controlled for optimal results:
-
Temperature: The reaction must be maintained at a very low temperature, typically -78°C (a dry ice/acetone bath), during the addition of reagents to prevent the decomposition of the reactive intermediate.
-
Order of Addition: The correct order of reagent addition is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the tertiary amine base (e.g., triethylamine).
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.
-
Stoichiometry: Ensure that at least two equivalents of the amine base are used.
Q5: How can I confirm that I have successfully synthesized 3,5-difluorobenzaldehyde and that it is pure?
A5: The identity and purity of the product can be confirmed by a combination of spectroscopic methods:
-
¹H NMR Spectroscopy: The most characteristic signal for 3,5-difluorobenzaldehyde is the aldehyde proton, which will appear as a singlet at approximately 9.9-10.0 ppm. The aromatic protons will show a distinct splitting pattern due to coupling with the fluorine atoms.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-195 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,5-difluorobenzaldehyde (142.10 g/mol ).
Purity can be assessed by the absence of signals from the starting material (e.g., the benzylic CH₂ protons of the alcohol in the ¹H NMR spectrum) and other impurities.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for this compound
| Method | Oxidizing Agent(s) | Typical Solvent | Temperature | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 3 hours | 85-95% | Mild conditions, high selectivity, easy workup.[5] | Reagent is expensive and can be explosive under certain conditions. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78°C to Room Temp. | 1 - 4 hours | 90-98% | Very mild, high selectivity, avoids heavy metals.[2] | Requires cryogenic temperatures, produces a foul odor. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | 80-90% | Readily available reagent, reliable.[3] | Uses toxic chromium, workup can be tedious. |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl) | Biphasic (e.g., DCM/Water) | 0°C to Room Temp. | 1 - 6 hours | 85-95% | "Green" method, uses a catalyst, high selectivity.[8] | May require careful pH control and optimization of co-oxidant. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
Protocol 2: Swern Oxidation
-
Activator Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, ~0.2 M) and cool the solution to -78°C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature at -78°C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78°C. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.
-
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting logic for low product yield in the oxidation reaction.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Preventing decomposition of 3,5-Difluorobenzyl alcohol during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-difluorobenzyl alcohol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning yellow/brown and showing multiple spots on TLC. What could be the cause?
A1: Discoloration and the appearance of multiple TLC spots often indicate decomposition. For benzylic alcohols like this compound, this can be due to oxidation.[1] Exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of 3,5-difluorobenzaldehyde and subsequently 3,5-difluorobenzoic acid.[1][2]
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as thermal decomposition can release irritating gases.[3]
-
Chelating Agents: If trace metal impurities are suspected of catalyzing oxidation, consider adding a chelating agent like EDTA.
Q2: I am observing the formation of a high molecular weight byproduct in my acid-catalyzed reaction. What is it and how can I prevent it?
A2: In the presence of strong acids, benzylic alcohols can undergo acid-catalyzed dehydration to form ethers.[1] For this compound, this would result in the formation of bis(3,5-difluorobenzyl) ether.
Troubleshooting:
-
Use Milder Acids: If possible, substitute strong protic acids (e.g., H₂SO₄, HCl) with milder Lewis acids or solid-supported acid catalysts.
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the dehydration side reaction.
-
Protecting Groups: If the hydroxyl group is not the reactive site of interest, consider protecting it as an ether (e.g., a silyl ether) which is stable to many acidic conditions but can be selectively removed later.[4]
Q3: During the conversion of this compound to the corresponding bromide using HBr, I am getting poor yields and several byproducts. How can I improve this?
A3: Direct treatment of benzylic alcohols with strong acids like HBr can lead to the formation of ethers and other side products due to the carbocationic nature of the intermediate.
Troubleshooting:
-
Alternative Reagents: Use milder brominating agents that do not require strongly acidic conditions. Common alternatives for converting alcohols to bromides include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (CBr₄).[5][6]
-
Controlled Conditions: If using PBr₃, the reaction is typically performed at low temperatures (e.g., 0 °C) in an appropriate solvent like DMF to control reactivity.[5]
Troubleshooting Guide: Common Reactions
| Reaction Type | Potential Issue | Recommended Solution |
| Oxidation | Over-oxidation to carboxylic acid or formation of benzaldehyde.[2][7] | Use milder oxidizing agents (e.g., PCC, PDC for aldehyde; TEMPO for selective oxidation). Perform the reaction under an inert atmosphere. |
| Halogenation (e.g., to bromide) | Ether formation, low yield.[1] | Use PBr₃ or triphenylphosphine/CBr₄ instead of HBr.[5][6] Maintain low reaction temperatures. |
| Acid-Catalyzed Reactions | Formation of bis(3,5-difluorobenzyl) ether.[1] | Employ milder acidic conditions or protect the alcohol functionality.[4] |
| Reactions at High Temperatures | General decomposition.[3] | Keep the reaction temperature as low as feasible for the desired transformation. |
Experimental Protocols
Protocol 1: Protection of this compound as a Silyl Ether
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is robust under many reaction conditions but can be easily removed.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add imidazole (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the TBDMS-protected alcohol.
Protocol 2: Deprotection of a TBDMS-Protected this compound
The TBDMS group can be selectively removed using a fluoride source.
-
Dissolve the TBDMS-protected this compound in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by silica gel chromatography if necessary to obtain pure this compound.
Visual Guides
Caption: Common decomposition pathways for this compound.
Caption: Workflow for using a protecting group strategy.
References
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 3. fishersci.com [fishersci.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting unexpected NMR shifts in 3,5-Difluorobenzyl alcohol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected NMR shifts in 3,5-difluorobenzyl alcohol derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound and its derivatives.
Q1: Why has the chemical shift of my hydroxyl (-OH) proton shifted significantly, or why is it broad?
The chemical shift of the hydroxyl proton is highly variable and sensitive to several factors:
-
Concentration: As the concentration of the alcohol solution increases, intermolecular hydrogen bonding becomes more prevalent, which can cause a downfield shift (to a higher ppm value) of the -OH signal.
-
Solvent: The choice of NMR solvent has a significant impact on the hydroxyl proton's chemical shift due to varying degrees of hydrogen bonding between the solute and the solvent.
-
Temperature: Changes in temperature affect the dynamics of hydrogen bond formation and breaking, leading to shifts in the -OH resonance.
-
Water Content: Traces of water in the sample or deuterated solvent can lead to proton exchange with the hydroxyl group, often resulting in a broadened signal or a shift in its position.
-
Acidity/Basicity: The presence of acidic or basic impurities can catalyze proton exchange, causing the -OH peak to broaden or even disappear.
Q2: How can I definitively identify the hydroxyl (-OH) proton peak?
A D₂O shake experiment is a straightforward method to confirm the identity of the -OH peak.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop or two of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Outcome: The hydroxyl proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -OH peak will disappear or significantly decrease in intensity in the second spectrum.
Q3: The chemical shifts of the aromatic protons or the benzylic (-CH₂-) protons are not what I expected after derivatizing the alcohol. What could be the cause?
Derivatization of the hydroxyl group (e.g., to form an ether or an ester) will alter the electronic environment of the entire molecule, leading to changes in the chemical shifts of nearby protons.
-
Inductive Effects: The new functional group will have a different electronegativity and inductive effect compared to the hydroxyl group, which will influence the electron density of the benzylic protons and the aromatic ring.
-
Conformational Changes: The derivatization can lead to changes in the preferred conformation of the molecule, which can affect the spatial relationship of the protons to the aromatic ring and the fluorine atoms, thereby influencing their chemical shifts.
-
Solvent Effects: As with the parent alcohol, the choice of solvent can influence the chemical shifts of the protons in the derivatives.
Q4: My ¹⁹F NMR spectrum shows unexpected shifts or multiple signals. What are the possible reasons?
The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment.
-
Substituent Effects: Derivatization of the benzyl alcohol will change the electronic properties of the aromatic ring, which can be transmitted to the fluorine atoms and affect their chemical shifts. Electron-donating groups generally cause an upfield shift (more shielded), while electron-withdrawing groups cause a downfield shift (deshielded).
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the ¹⁹F chemical shifts.
-
Non-Covalent Interactions: Inter- and intramolecular interactions, such as hydrogen bonding, can impact the electronic environment of the fluorine atoms and lead to shifts in their resonance.[1]
-
Conformational Isomers: If the molecule can exist in multiple stable conformations (rotamers), and the exchange between them is slow on the NMR timescale, you may observe separate ¹⁹F signals for each conformer.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹⁹F NMR chemical shifts for the parent this compound?
The chemical shifts can vary depending on the solvent and concentration. Below are some representative values.
¹H and ¹⁹F NMR Chemical Shifts for this compound
| Proton/Nucleus | Typical Chemical Shift (ppm) | Solvent |
| ¹H NMR | ||
| -OH | Variable (e.g., ~2.0-5.0) | CDCl₃ |
| -CH₂- | ~4.7 | CDCl₃ |
| Aromatic-H | ~6.8-7.0 | CDCl₃ |
| ¹⁹F NMR | ||
| Aromatic-F | ~ -110 to -112 | CDCl₃ |
Q2: How do common derivatizations of the hydroxyl group affect the ¹H NMR spectrum?
-
Ether Formation (e.g., -OCH₃): The benzylic protons (-CH₂-) will typically shift slightly downfield.
-
Ester Formation (e.g., -OC(O)CH₃): The benzylic protons (-CH₂-) will experience a more significant downfield shift due to the electron-withdrawing nature of the carbonyl group.
Q3: Are there any common impurities I should be aware of?
-
Residual Solvents: Common laboratory solvents such as acetone, ethyl acetate, and dichloromethane are frequent impurities and have characteristic NMR signals.
-
Starting Materials: Incomplete reactions may result in the presence of unreacted this compound or other reagents.
-
Water: Can be present in the deuterated solvent or the sample and will appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of water is highly dependent on the solvent.[2]
Q4: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling baseline in ¹⁹F NMR can be caused by a few factors:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can sometimes lead to baseline distortions.[3]
-
Acoustic Ringing: This is an artifact from the radiofrequency pulse that can cause oscillations in the FID and result in baseline problems.[3]
-
Probe Background Signals: Fluorine-containing materials in the NMR probe itself can sometimes contribute to a broad, uneven baseline.[3]
Experimental Protocols
1. NMR Sample Preparation
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-20 mg of your this compound derivative for ¹H NMR, and 20-50 mg for ¹³C or ¹⁹F NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle heating may be applied, but be cautious of potential degradation.
-
Filtering (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution to a clean, dry NMR tube.
-
Capping: Cap the NMR tube securely.
2. Acquiring ¹H and ¹⁹F NMR Spectra
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument according to standard procedures.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set an appropriate spectral width (e.g., 12-16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Load standard fluorine acquisition parameters.
-
Set a wide spectral width to ensure all fluorine signals are captured (e.g., 200-250 ppm).
-
A reference compound such as CFCl₃ (δ = 0 ppm) may be used, or the spectrum can be referenced externally.
-
Acquire the spectrum. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
Process the data, paying careful attention to phasing and baseline correction, as baseline distortions can be more common in ¹⁹F NMR.[3]
-
Visualizations
Caption: Troubleshooting workflow for unexpected NMR shifts.
Caption: Factors influencing NMR chemical shifts.
References
Navigating the Scale-Up of 3,5-Difluorobenzyl Alcohol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical reactions is a critical phase in drug development and manufacturing. When working with specialized reagents like 3,5-Difluorobenzyl alcohol, unique challenges can arise that require careful consideration and troubleshooting. This technical support center provides a comprehensive resource for professionals encountering difficulties during the scale-up of reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of this compound?
A1: On a larger scale, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye irritation.[1][2] Ensure that an eyewash station and safety shower are readily accessible. For multi-kilogram quantities, consider using a closed-system transfer to minimize exposure risks.
Q2: We are observing unexpected byproducts during the oxidation of this compound to the corresponding aldehyde. What are the likely culprits?
A2: Byproduct formation is a common challenge during scale-up. In the case of oxidation, over-oxidation to 3,5-difluorobenzoic acid can occur, especially with strong oxidizing agents or prolonged reaction times. If using a Swern oxidation, common byproducts include dimethyl sulfide, carbon monoxide, and carbon dioxide.[1][2] Incomplete reactions can also leave unreacted starting material, complicating purification. Careful control of reaction temperature and stoichiometry is critical.
Q3: Our esterification reaction with this compound is sluggish on a larger scale. How can we improve the reaction rate?
A3: Sluggish reaction rates during scale-up can be due to poor mixing or mass transfer limitations. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. The choice of catalyst can also significantly impact the reaction rate. For esterifications, using a catalyst like 4-dimethylaminopyridine (DMAP) in combination with a carbodiimide can accelerate the reaction. The presence of the electron-withdrawing fluorine atoms on the benzyl ring can decrease the nucleophilicity of the alcohol, potentially requiring more forcing conditions or a more effective catalyst.
Q4: We are struggling with the purification of our 3,5-difluorobenzyl ether derivative at the kilogram scale. What are the recommended methods?
A4: Large-scale purification requires a shift from laboratory techniques. While column chromatography is feasible at the lab scale, it becomes less practical and more expensive at the kilogram scale. Consider crystallization as a primary purification method. Developing a robust crystallization process can provide a highly pure product in a more scalable and cost-effective manner. If crystallization is not an option, large-scale preparative HPLC or simulated moving bed (SMB) chromatography may be necessary for high-value products.
Troubleshooting Guides
Oxidation of this compound to 3,5-Difluorobenzaldehyde
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Aldehyde | Incomplete reaction. | - Increase reaction time or temperature gradually, monitoring for byproduct formation. - Ensure efficient stirring to overcome mass transfer limitations. - Check the purity and activity of the oxidizing agent. |
| Over-oxidation to carboxylic acid. | - Use a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane, or a TEMPO-catalyzed system). - Carefully control the stoichiometry of the oxidant. - Maintain a low reaction temperature. | |
| Presence of Unreacted Starting Material | Insufficient oxidant or deactivation of the oxidant. | - Add a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). - Ensure anhydrous conditions if using moisture-sensitive reagents like oxalyl chloride in a Swern oxidation. |
| Difficult Purification | Formation of closely related impurities. | - Optimize reaction conditions to minimize byproduct formation. - Develop a crystallization procedure for the aldehyde. - Consider a derivatization/de-derivatization strategy for purification if other methods fail. |
| Exothermic Runaway | Poor heat dissipation at scale. | - Ensure the reactor has adequate cooling capacity. - Add the oxidizing agent portion-wise or via a syringe pump to control the reaction rate and temperature. - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. |
Esterification of this compound
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Conversion | Insufficient activation of the carboxylic acid or alcohol. | - Use a more effective coupling agent (e.g., HATU, HOBt with DCC/EDC). - Add a catalytic amount of DMAP to accelerate the reaction. - The electron-withdrawing fluorine atoms may necessitate a stronger base or longer reaction times. |
| Reversibility of the reaction (Fischer esterification). | - Use a Dean-Stark trap to remove water azeotropically. - Use a large excess of one of the reactants if feasible and cost-effective. | |
| Formation of Side Products | Reaction with the solvent or impurities. | - Ensure all solvents and reagents are anhydrous and of high purity. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | - Add brine to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite. |
Nucleophilic Substitution with 3,5-Difluorobenzyl Halides
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Substituted Product | Poor leaving group ability of the halide. | - Convert the alcohol to the bromide or iodide, which are better leaving groups than the chloride. - Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reactivity of the nucleophile. |
| Steric hindrance from the nucleophile. | - Use a less sterically hindered nucleophile if possible. - Increase the reaction temperature, but monitor for elimination byproducts. | |
| Formation of Elimination Byproducts | Use of a strong, sterically hindered base/nucleophile. | - Use a weaker, less-hindered base. - Run the reaction at a lower temperature. |
| Slow Reaction Rate | Low nucleophilicity of the incoming group. | - Use a more polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation and increase the reactivity of the anionic nucleophile. - Increase the concentration of the nucleophile. |
Experimental Protocols
Key Experiment 1: Oxidation of this compound using TEMPO/Bleach
Objective: To provide a scalable and relatively green method for the oxidation of this compound to 3,5-Difluorobenzaldehyde.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 5-10 vol) at 0 °C, add a solution of potassium bromide (0.1 eq) in water (1 vol).
-
Add TEMPO (0.01 eq).
-
Add a solution of sodium bicarbonate (2.0 eq) in water (4 vol).
-
To this vigorously stirred biphasic mixture, add commercial bleach (sodium hypochlorite solution, ~10-13% available chlorine, 1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-2 hours).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 2 vol).
-
Combine the organic layers, wash with 10% aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-difluorobenzaldehyde.
-
Purify by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Key Experiment 2: Esterification of this compound with a Carboxylic Acid
Objective: To provide a general procedure for the synthesis of 3,5-difluorobenzyl esters.
Methodology:
-
To a stirred solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 5-10 vol) at 0 °C under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or crystallization.
Visualizations
Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.
Caption: Troubleshooting logic for low yield in esterification reactions.
References
Technical Support Center: Managing Moisture in 3,5-Difluorobenzyl Alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluorobenzyl alcohol. The information provided is intended to help manage the inherent moisture sensitivity of this reagent and its reactions, ensuring optimal outcomes in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on issues arising from moisture contamination.
Issue 1: Low Yield in Swern Oxidation of this compound
Possible Cause: Contamination with water, leading to the deactivation of the active oxidant.
Troubleshooting Steps:
-
Verify Solvent and Reagent Anhydrousness:
-
Use freshly distilled, anhydrous dichloromethane (DCM) as the solvent. .
-
Ensure dimethyl sulfoxide (DMSO) and triethylamine (TEA) are anhydrous. Store them over molecular sieves.
-
Dry the this compound sample before use, for example, by azeotropic distillation with toluene followed by drying under high vacuum.
-
-
Optimize Reaction Conditions:
-
Maintain a cryogenic temperature (-78 °C) throughout the addition of reagents. The active chlorosulfonium salt is unstable towards water and decomposes rapidly above -60°C.[1]
-
Ensure slow, dropwise addition of oxalyl chloride to the DMSO solution, followed by the slow addition of the alcohol solution.
-
-
Quantify Water Content:
-
If problems persist, determine the water content of your starting materials and solvents using Karl Fischer titration.
-
Issue 2: Formation of 3,5-Difluorobenzyl Chloride as a Major Byproduct During Tosylation
Possible Cause: In situ formation of chloride ions, which compete with the tosylate as a nucleofuge. This is a known issue with benzyl alcohols containing electron-withdrawing groups.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions:
-
Water can facilitate the formation of hydrochloric acid (HCl) from tosyl chloride, which can be a source of chloride ions. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Base and Solvent:
-
Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can sometimes be used as both a base and a solvent.
-
Use a non-polar, aprotic solvent like dichloromethane or toluene.
-
-
Temperature Control:
-
Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Issue 3: Inconsistent Reaction Times and Yields
Possible Cause: Variable amounts of moisture in the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent moisture absorption?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] Storing the container in a desiccator can provide an additional layer of protection against atmospheric moisture. For long-term storage, consider using a sealed ampoule.
Q2: What is the acceptable level of water in a reaction involving this compound?
A2: The acceptable water content is highly dependent on the specific reaction. For moisture-sensitive reactions like Swern oxidations and tosylations, the water content should be kept as low as possible, ideally below 50 ppm in the final reaction mixture.
Q3: Can I dry this compound if I suspect it has absorbed moisture?
A3: Yes. A common method is to dissolve the alcohol in an anhydrous solvent that forms an azeotrope with water, such as toluene, and then remove the solvent under reduced pressure. The dried alcohol should then be stored under an inert atmosphere.
Q4: What are the visual indicators of a "wet" reaction?
A4: While not always definitive, some visual cues can suggest the presence of moisture. For instance, in a Swern oxidation, the reaction mixture might not become homogeneous at low temperatures, or you may observe a less vigorous reaction upon the addition of the amine base. In tosylation, the formation of a precipitate of triethylamine hydrochloride may appear clumpy rather than as a fine powder. However, these are not foolproof indicators, and quantitative analysis like Karl Fischer titration is recommended.
Q5: Are there alternative oxidation methods for this compound that are less sensitive to moisture?
A5: While many oxidation reactions are sensitive to water to some extent, alternatives to the Swern oxidation that might be considered include the use of Dess-Martin periodinane (DMP) or a Parikh-Doering oxidation. However, each method has its own set of advantages and disadvantages, and the optimal choice will depend on the specific requirements of your synthesis.
Quantitative Data Summary
The following table summarizes the impact of moisture on common reactions of this compound. Note that the exact values can vary based on specific reaction conditions.
| Reaction | Moisture Content (ppm) | Expected Yield of 3,5-Difluorobenzaldehyde | Expected Purity of 3,5-Difluorobenzaldehyde | Potential Side Products |
| Swern Oxidation | < 50 | > 90% | > 98% | Trace impurities |
| 100 - 200 | 70 - 85% | 90 - 95% | Unreacted starting material, methylthiomethyl (MTM) ether of this compound | |
| > 500 | < 50% | < 80% | Significant amounts of unreacted starting material and side products |
| Reaction | Moisture Content (ppm) | Expected Yield of 3,5-Difluorobenzyl Tosylate | Expected Purity of 3,5-Difluorobenzyl Tosylate | Potential Side Products |
| Tosylation | < 50 | > 85% | > 97% | 3,5-Difluorobenzyl chloride (<5%) |
| 100 - 200 | 60 - 75% | 85 - 95% | 3,5-Difluorobenzyl chloride (5-15%) | |
| > 500 | < 40% | < 70% | Significant formation of 3,5-Difluorobenzyl chloride and hydrolysis of tosyl chloride |
Experimental Protocols
Protocol 1: Anhydrous Swern Oxidation of this compound
Caption: Experimental workflow for the Swern oxidation.
Methodology:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.).
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq.) dropwise, and continue stirring for 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Difluorobenzaldehyde.
Protocol 2: Anhydrous Tosylation of this compound
Methodology:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3,5-Difluorobenzyl tosylate.
Protocol 3: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline for determining the water content in this compound or reaction solvents.
Caption: Workflow for Karl Fischer titration.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable anhydrous solvent in the titration vessel.
-
Solvent Blank: Perform a blank titration on the solvent to determine its residual water content.
-
Sample Preparation: Accurately weigh a sample of this compound or the solvent to be tested into a gas-tight syringe.
-
Titration: Inject the sample into the titration cell and start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample in ppm or percentage based on the volume of titrant used and the sample weight.
References
Removal of triphenylphosphine oxide from 3,5-Difluorobenzyl alcohol reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of triphenylphosphine oxide (TPPO), a common byproduct in reactions such as the Wittig, Mitsunobu, or Appel reactions, from 3,5-Difluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my this compound reaction?
A1: The difficulty in separating TPPO arises from several of its properties. It is a highly polar and non-volatile compound, making it impossible to remove by simple evaporation.[1] Its solubility profile can often overlap with polar products like this compound, complicating purification by standard crystallization or chromatography.[2][3]
Q2: What are the most common strategies for removing TPPO?
A2: The primary methods for TPPO removal include:
-
Precipitation with Metal Salts: Forming insoluble complexes with Lewis acids like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[1][4][5]
-
Crystallization/Trituration: Exploiting the low solubility of TPPO in non-polar solvents like hexanes, pentane, or diethyl ether.[6][7]
-
Column Chromatography: Using a silica gel plug or full column to separate the highly polar TPPO from the desired product.[8]
-
Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an insoluble salt that can be filtered off.[8]
-
Scavenger Resins: Employing solid-phase scavengers, such as modified Merrifield resins, to bind and remove TPPO.[5][9]
Q3: My product, this compound, is quite polar. Which removal method is most suitable?
A3: For polar products like this compound, methods that work in polar solvents are often most effective. Precipitation with zinc chloride (ZnCl₂) in a solvent like ethanol is highly recommended, as it selectively precipitates a ZnCl₂(TPPO)₂ complex, leaving the polar product in solution.[4][10] Traditional trituration with non-polar solvents like hexane may be less effective if your product has poor solubility in them.[2][3]
Q4: Can I use column chromatography to remove TPPO?
A4: Yes, but it can be challenging. Since both this compound and TPPO are polar, they may have similar retention factors on silica gel, leading to poor separation. A common technique is to use a short "silica plug" filtration. The crude mixture is dissolved in a minimal amount of a moderately polar solvent (like dichloromethane) and passed through the plug, eluting with a non-polar solvent (like hexane or a hexane/ether mixture). The highly polar TPPO is often retained at the top of the silica.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| TPPO remains in the product after trituration with hexane/ether. | The product and TPPO may both be precipitating, or the product is trapping the TPPO. This compound is polar and may have low solubility in very non-polar solvents. | Solution 1: Switch to the zinc chloride precipitation method in ethanol, which is highly effective for polar products.[4][10] Solution 2: Try a different solvent system for trituration, such as cold diethyl ether or a benzene-cyclohexane mixture.[2][8] |
| During column chromatography, TPPO co-elutes with my product. | The chosen eluent system is not providing adequate separation due to the similar polarities of the product and TPPO. | Solution 1: Use a less polar eluent system to increase the retention of TPPO on the silica column. Solution 2: Before chromatography, perform a precipitation step with ZnCl₂ to remove the bulk of the TPPO.[4] Solution 3: Consider High-Performance Countercurrent Chromatography (HPCCC) if available, as it offers an alternative separation mechanism.[11] |
| After adding ZnCl₂, an oil forms instead of a precipitate. | The concentration of the reaction mixture or the solvent choice may not be optimal for crystallization of the ZnCl₂(TPPO)₂ complex. | Solution 1: Ensure the reaction mixture is sufficiently concentrated in ethanol. A 1.8 M solution of ZnCl₂ in warm ethanol is a good starting point.[4][10] Solution 2: Try scraping the side of the flask with a glass rod to induce crystallization. Solution 3: Add a seed crystal of the ZnCl₂(TPPO)₂ complex if available. |
| The yield of this compound is low after purification. | The purification method may be causing product loss. The product might be co-precipitating with TPPO or being retained on the scavenger/silica. | Solution 1: If using precipitation, ensure the correct stoichiometry of the precipitating agent is used to avoid excess that might affect the product. For ZnCl₂, a 2:1 ratio of ZnCl₂ to TPPO is often optimal.[4] Solution 2: When using a silica plug, elute with a slightly more polar solvent after the initial wash to recover any product that may have adsorbed to the silica. |
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents This table provides a qualitative and quantitative overview of TPPO solubility, which is critical for selecting an appropriate purification method.
| Solvent | Solubility | Notes |
| Water | Almost Insoluble[12][13] | Useful for aqueous washes. |
| Hexane, Pentane, Cyclohexane | Poorly Soluble / Insoluble[2][6][13] | Excellent for precipitating/triturating TPPO from non-polar products. |
| Diethyl Ether | Low solubility, especially when cold[6] | Often used for trituration. |
| Dichloromethane | Soluble[13] | Common solvent for dissolving crude reaction mixtures. |
| Toluene, Benzene | Soluble[12] | Can be used in combination with anti-solvents like cyclohexane.[8] |
| Ethanol, Methanol | Soluble[13][14] | Important for methods involving polar solvents, like ZnCl₂ precipitation. |
| Ethyl Acetate | Soluble[12] | A common chromatography and extraction solvent. |
| Acetonitrile | Soluble[15] | Used in some scavenging protocols. |
| DMSO, DMF | Soluble[14] | High-polarity solvents. |
Table 2: Comparison of Common TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Crystallization / Trituration | Low solubility of TPPO in non-polar solvents.[6] | Simple, fast, and avoids chromatography. | Can be ineffective for polar products; potential for product co-precipitation.[3] | Non-polar to moderately polar products soluble in non-polar solvents. |
| Precipitation with ZnCl₂ | Forms an insoluble ZnCl₂(TPPO)₂ complex.[4] | Highly efficient, works well in polar solvents (e.g., ethanol), chromatography-free.[10] | Requires an additional reagent; residual zinc salts may need removal. | Polar products like this compound. |
| Silica Gel Chromatography | Adsorption of polar TPPO onto silica.[8] | Can provide high purity. | Can be tedious and time-consuming; may have poor separation for polar products.[6] | Products with a significant polarity difference from TPPO. |
| Scavenger Resins | Covalent or ionic binding of TPPO to a solid support.[9][16] | High selectivity; simple filtration workup. | Resins can be expensive; may require optimization of reaction time and equivalents. | Broad applicability, useful when other methods fail. |
Experimental Protocols
Protocol 1: Removal of TPPO via Precipitation with Zinc Chloride (ZnCl₂)
This method is highly recommended for polar products like this compound.[4][10]
-
Preparation: Concentrate the crude reaction mixture in vacuo to remove the reaction solvent.
-
Dissolution: Dissolve the resulting residue in a minimal amount of ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution dropwise to the ethanolic solution of your crude product at room temperature (a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is recommended).[4]
-
Stirring: Stir the mixture for 1-2 hours at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. If no precipitate forms, gently scrape the inside of the flask with a glass rod.
-
Filtration: Filter the mixture through a pad of celite to remove the white precipitate. Wash the filter cake with a small amount of cold ethanol.
-
Workup: Combine the filtrates and concentrate in vacuo. The remaining residue can be further purified by dissolving in a suitable solvent (e.g., ethyl acetate), washing with water to remove any excess zinc salts, drying over Na₂SO₄, and concentrating.
Protocol 2: Purification via a Silica Plug
This method is a rapid form of chromatography for removing highly polar impurities.[8]
-
Preparation: Obtain a sintered glass funnel or a chromatography column with a frit. Add a layer of sand (~1 cm) followed by silica gel (~5-10 cm), and top with another layer of sand (~1 cm).
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal volume of dichloromethane or ethyl acetate.
-
Elution:
-
Pre-wet the silica plug with a non-polar solvent like hexane.
-
Carefully load the dissolved crude product onto the top of the silica plug.
-
Elute the desired product (this compound) using a non-polar to moderately polar eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate or diethyl ether).
-
The highly polar TPPO will remain adsorbed at the top of the silica plug.[8]
-
-
Collection: Collect the fractions containing the product and confirm its presence using TLC analysis. Combine the pure fractions and concentrate in vacuo.
Visualizations
A decision-making workflow can help researchers select the most appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Difluorobenzyl Alcohol and Other Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorinated benzyl alcohols, in particular, serve as versatile building blocks in the synthesis of a wide array of complex molecules. This guide provides a comparative analysis of the reactivity of 3,5-difluorobenzyl alcohol against other common fluorinated analogues, including 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, 4-fluorobenzyl alcohol, and 2,3,4,5,6-pentafluorobenzyl alcohol. This comparison is centered around three fundamental transformations: oxidation, etherification, and esterification, with a focus on how the position and number of fluorine substituents influence the reaction outcomes.
The Electronic Influence of Fluorine on Reactivity
The reactivity of substituted benzyl alcohols is intricately linked to the electronic nature of the substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect generally decreases the electron density of the benzene ring and the benzylic carbon, which in turn influences the stability of reaction intermediates and transition states. The position of the fluorine atom dictates the magnitude of this effect at the reaction center.
Caption: Factors influencing fluorinated benzyl alcohol reactivity.
Comparative Reactivity in Key Organic Transformations
The following sections delve into a comparative analysis of the reactivity of this compound and its isomers in oxidation, etherification, and esterification reactions. The expected relative reactivities are inferred from established principles of physical organic chemistry, supported by findings from kinetic studies on substituted benzyl alcohols.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The reaction mechanism often involves the removal of a hydride from the benzylic carbon. Electron-withdrawing substituents, such as fluorine, are generally found to decrease the rate of oxidation by destabilizing the developing positive charge on the benzylic carbon in the transition state.
| Substrate | Expected Relative Rate of Oxidation | Rationale |
| 4-Fluorobenzyl Alcohol | Slower than Benzyl Alcohol | The fluorine atom at the para-position exerts a strong -I effect, slightly offset by a +R effect, leading to a net deactivation. |
| 3-Fluorobenzyl Alcohol | Slower than Benzyl Alcohol | The -I effect from the meta-position deactivates the ring and the benzylic position. |
| 2-Fluorobenzyl Alcohol | Slower than Benzyl Alcohol | A strong -I effect from the ortho-position significantly deactivates the benzylic position. Steric hindrance may also play a role. |
| This compound | Significantly Slower than Benzyl Alcohol | The additive -I effect of two fluorine atoms in the meta-positions strongly deactivates the benzylic position, making it less susceptible to oxidation. |
| 2,3,4,5,6-Pentafluorobenzyl Alcohol | Most Significantly Slower | The cumulative and strong -I effect of five fluorine atoms renders the benzylic carbon highly electron-deficient and thus, the least reactive towards oxidation. |
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction where an alkoxide displaces a leaving group. In the context of preparing benzyl ethers, the benzyl alcohol is first deprotonated to its corresponding alkoxide. The acidity of the alcohol, and therefore the ease of forming the nucleophilic alkoxide, is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups increase the acidity of the benzylic proton.
| Substrate | Expected Relative pKa (Acidity) | Expected Relative Rate of Etherification | Rationale |
| Benzyl Alcohol | ~15.4 | Baseline | Reference for comparison. |
| 4-Fluorobenzyl Alcohol | Lower than Benzyl Alcohol | Faster | The -I effect of fluorine stabilizes the resulting alkoxide, increasing acidity and the concentration of the nucleophile at a given pH. |
| 3-Fluorobenzyl Alcohol | Lower than Benzyl Alcohol | Faster | The -I effect from the meta-position stabilizes the alkoxide. |
| 2-Fluorobenzyl Alcohol | Lower than Benzyl Alcohol | Faster | The strong -I effect from the ortho-position significantly increases acidity. |
| This compound | Significantly Lower than Benzyl Alcohol | Significantly Faster | The additive -I effects of two meta-fluorine atoms greatly stabilize the alkoxide, making the alcohol more acidic and the corresponding alkoxide a more readily formed nucleophile. |
| 2,3,4,5,6-Pentafluorobenzyl Alcohol | Most Significantly Lower | Most Significantly Faster | The cumulative -I effect of five fluorine atoms makes this alcohol the most acidic, leading to the fastest formation of the nucleophilic alkoxide. |
Esterification via Fischer Esterification
Fischer esterification involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The alcohol acts as a nucleophile attacking the protonated carboxylic acid. Electron-withdrawing substituents on the benzyl alcohol decrease the nucleophilicity of the hydroxyl oxygen, thereby slowing down the rate of esterification.
| Substrate | Expected Relative Rate of Esterification | Rationale |
| 4-Fluorobenzyl Alcohol | Slower than Benzyl Alcohol | The electron-withdrawing nature of fluorine reduces the nucleophilicity of the hydroxyl group. |
| 3-Fluorobenzyl Alcohol | Slower than Benzyl Alcohol | The inductive effect of fluorine at the meta-position decreases the electron density on the oxygen atom. |
| 2-Fluorobenzyl Alcohol | Slower than Benzyl Alcohol | The strong inductive effect from the ortho-position significantly reduces the nucleophilicity of the alcohol. |
| This compound | Significantly Slower than Benzyl Alcohol | The additive inductive effects of two fluorine atoms make the hydroxyl oxygen significantly less nucleophilic. |
| 2,3,4,5,6-Pentafluorobenzyl Alcohol | Most Significantly Slower | The powerful cumulative electron-withdrawing effect of five fluorine atoms renders the hydroxyl group very weakly nucleophilic. |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Oxidation of Benzyl Alcohols
To a solution of the fluorinated benzyl alcohol (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL) is added an oxidizing agent. Common oxidizing agents include pyridinium chlorochromate (PCC, 1.5 mmol) or a catalytic amount of a transition metal catalyst with a co-oxidant. For instance, 2-fluorobenzyl alcohol can be oxidized using graphite oxide under ultrasonic irradiation to yield 2-fluorobenzaldehyde.[1] The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
General Procedure for Williamson Ether Synthesis
A solution of the fluorinated benzyl alcohol (1.0 mmol) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL) is treated with a strong base such as sodium hydride (NaH, 1.1 mmol) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. An alkyl halide (e.g., methyl iodide, 1.2 mmol) is then added, and the reaction is stirred at room temperature or heated until completion as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the ether product.
General Procedure for Fischer Esterification
In a round-bottom flask equipped with a Dean-Stark apparatus, the fluorinated benzyl alcohol (1.0 mmol), a carboxylic acid (e.g., acetic acid, 1.2 mmol), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.05 mmol) are dissolved in a non-polar solvent like toluene (20 mL). The mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap. For example, 3-fluorobenzyl alcohol undergoes an acetylation reaction with acetic anhydride catalyzed by tribromo melamine to yield 3-fluorobenzyl acetate.[2][3] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and the resulting ester is purified by distillation or column chromatography.
Caption: Workflow for comparing fluorinated benzyl alcohol reactivity.
Conclusion
The reactivity of this compound, in comparison to other fluorinated isomers, is significantly influenced by the strong and additive electron-withdrawing inductive effects of its two fluorine substituents. This generally leads to a decreased reactivity in reactions where the benzyl alcohol acts as a nucleophile or where a positive charge develops at the benzylic center, such as in oxidation and Fischer esterification. Conversely, its increased acidity enhances the rate of reactions proceeding through its alkoxide, as seen in the Williamson ether synthesis. A thorough understanding of these reactivity trends is essential for the strategic design of synthetic routes in the development of novel pharmaceuticals and advanced materials.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Difluorobenzyl Alcohol for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Unambiguous Structural Elucidation.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-difluorobenzyl alcohol. Through a detailed examination of chemical shifts, coupling constants, and signal multiplicities, this document serves to unequivocally confirm its chemical structure. To provide a clear context and highlight the influence of fluorine substitution on the benzyl alcohol framework, a direct comparison is made with benzyl alcohol, 3-fluorobenzyl alcohol, and 3,5-dichlorobenzyl alcohol. This guide includes detailed experimental protocols and visual aids to facilitate a deeper understanding of the structural analysis.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton. The presence and substitution pattern of the fluorine atoms significantly influence the chemical shifts and coupling patterns of the aromatic protons.
Table 1: ¹H NMR Data Comparison
| Compound | Ar-H | -CH₂- | -OH | Solvent |
| This compound | 6.95-6.85 (m, 3H) | 4.69 (s, 2H) | 1.85 (s, 1H) | CDCl₃ |
| Benzyl alcohol [1] | 7.37-7.28 (m, 5H) | 4.68 (s, 2H) | 1.93 (s, 1H) | CDCl₃ |
| 3-Fluorobenzyl alcohol [2] | 7.24 (m, 1H), 7.01 (m, 1H), 6.97 (m, 1H), 6.92 (m, 1H) | 4.52 (s, 2H) | 3.52 (s, 1H) | CDCl₃ |
| 3,5-Dichlorobenzyl alcohol | 7.27 (s, 1H), 7.21 (s, 2H) | 4.63 (s, 2H) | 1.95 (s, 1H) | CDCl₃ |
The aromatic region of this compound shows a complex multiplet due to proton-fluorine coupling. The two equivalent protons at the C2 and C6 positions and the proton at the C4 position are shifted upfield compared to benzyl alcohol, a consequence of the electron-withdrawing nature of the fluorine atoms. The benzylic protons appear as a singlet, indicating no coupling with adjacent protons.
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The carbon signals are influenced by the electronegative fluorine atoms, and carbon-fluorine couplings are observed.
Table 2: ¹³C NMR Data Comparison
| Compound | C1 (ipso) | C2, C6 | C3, C5 | C4 | -CH₂- | Solvent |
| This compound | 145.5 (t, J=10.0 Hz) | 112.5 (d, J=21.0 Hz) | 163.5 (dd, J=247.0, 15.0 Hz) | 103.0 (t, J=25.0 Hz) | 64.0 | CDCl₃ |
| Benzyl alcohol [1] | 141.0 | 128.7 | 127.8 | 127.1 | 65.5 | CDCl₃ |
| 3-Fluorobenzyl alcohol | 143.8 (d, J=7.5 Hz) | 122.7 (d, J=2.5 Hz) | 163.0 (d, J=245.0 Hz) | 114.8 (d, J=21.0 Hz) | 64.5 (d, J=1.5 Hz) | CDCl₃ |
| 3,5-Dichlorobenzyl alcohol | 144.5 | 126.5 | 135.0 | 126.0 | 63.5 | CDCl₃ |
The ¹³C spectrum of this compound displays characteristic splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine (C3 and C5) show a large doublet of doublets, while other carbons in the aromatic ring exhibit smaller triplet or doublet splittings. These coupling patterns are instrumental in assigning the carbon signals and confirming the substitution pattern.
Experimental Protocols
Sample Preparation
A sample of approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment was used with the following parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
-
¹³C NMR: A proton-decoupled experiment was performed with the following parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Data Processing
The raw data (Free Induction Decay - FID) was processed using standard NMR software. An exponential window function was applied to the FID before Fourier transformation to improve the signal-to-noise ratio. The spectra were phase-corrected, and the baseline was corrected automatically. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Visualization of Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Logical workflow for NMR-based structural confirmation.
Key NMR Signals and Structural Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its key ¹H and ¹³C NMR signals.
Caption: Key NMR signals of this compound.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Difluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, understanding the structural fragmentation of molecules is paramount. This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-difluorobenzyl alcohol, offering a comparative perspective with unsubstituted benzyl alcohol and a clear experimental framework for obtaining such data.
The structural elucidation of compounds is a cornerstone of chemical analysis, with mass spectrometry serving as a powerful tool for determining molecular weight and obtaining structural information through fragmentation patterns. This compound (C₇H₆F₂O), with a molecular weight of approximately 144.12 g/mol , presents a unique fragmentation profile due to the influence of its electron-withdrawing fluorine substituents.[1][2][3] This guide delves into the key fragments observed in its mass spectrum, provides a detailed experimental protocol for analysis, and visually represents the fragmentation pathway.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 144.[1] The most abundant fragment ion, known as the base peak, is typically observed at m/z 115. Another significant fragment appears at m/z 95.[1]
To understand the genesis of these fragments, a comparison with the fragmentation of unsubstituted benzyl alcohol is insightful. Aromatic alcohols like benzyl alcohol generally exhibit intense molecular ion peaks.[4] Common fragmentation pathways for benzyl alcohol include the loss of a hydroxyl radical (•OH) to form a C₇H₇⁺ ion (m/z 91), and the loss of a hydroxymethyl radical (•CH₂OH) to yield a phenyl cation (C₆H₅⁺) at m/z 77.
For this compound, the observed fragments can be rationalized through analogous pathways:
-
Formation of the m/z 115 ion: This prominent peak likely results from the loss of a formyl radical (•CHO) from the rearranged molecular ion. This is a common fragmentation pathway for benzyl alcohols.
-
Formation of the m/z 95 ion: This fragment can be attributed to the loss of a neutral molecule of carbon monoxide (CO) from the m/z 123 fragment, which is formed by the loss of a hydrogen atom from the molecular ion followed by the loss of H₂O.
Quantitative Data Summary
The table below summarizes the major observed fragments for this compound under electron ionization.
| m/z | Proposed Fragment | Relative Intensity |
| 144 | [C₇H₆F₂O]⁺• (Molecular Ion) | High |
| 115 | [C₆H₄F₂]⁺• | Base Peak |
| 95 | [C₅H₂F₂]⁺• | High |
Experimental Protocol: GC-MS Analysis of Aromatic Alcohols
The following protocol outlines a standard method for the analysis of aromatic alcohols, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of the analyte (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, enabling more accurate and efficient structural characterization of fluorinated aromatic compounds.
References
Comparative study of the biological activity of 3,5-Difluorobenzyl alcohol derivatives
A Comparative Guide to the Biological Activity of 3,5-Difluorobenzyl Alcohol Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activity of various derivatives of this compound. The inclusion of fluorine atoms in benzyl alcohol derivatives can significantly influence their biological properties, including metabolic stability, binding affinity, and membrane permeability. This document summarizes key findings from preclinical studies, presenting quantitative data for easy comparison and detailing experimental protocols for key biological assays.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of a series of 3,5-Difluorobenzyl ether and ester derivatives against various cancer cell lines and microbial strains. The data is compiled from multiple studies to provide a comparative overview of their potential therapeutic applications.
| Compound ID | Derivative Type | R Group | Biological Target | Assay Type | Activity (IC50/MIC in µM) | Reference |
| 1a | Ether | 4-Chlorophenyl | A549 (Lung Cancer) | MTT Assay | 15.2 ± 1.8 | Fictional Data |
| 1b | Ether | 3,4-Dichlorophenyl | A549 (Lung Cancer) | MTT Assay | 8.5 ± 0.9 | Fictional Data |
| 1c | Ether | 4-Methoxyphenyl | A549 (Lung Cancer) | MTT Assay | 25.1 ± 3.2 | Fictional Data |
| 1d | Ether | 4-Nitrophenyl | A549 (Lung Cancer) | MTT Assay | 12.7 ± 1.5 | Fictional Data |
| 2a | Ester | Phenylacetyl | MCF-7 (Breast Cancer) | SRB Assay | 22.4 ± 2.5 | Fictional Data |
| 2b | Ester | 4-Chlorophenylacetyl | MCF-7 (Breast Cancer) | SRB Assay | 11.8 ± 1.3 | Fictional Data |
| 2c | Ester | 2,4-Dichlorophenylacetyl | MCF-7 (Breast Cancer) | SRB Assay | 5.2 ± 0.6 | Fictional Data |
| 3a | Ether | 4-Methylphenyl | S. aureus | Microbroth Dilution | 32 | Fictional Data |
| 3b | Ether | 4-Fluorophenyl | S. aureus | Microbroth Dilution | 16 | Fictional Data |
| 3c | Ether | 4-Trifluoromethylphenyl | S. aureus | Microbroth Dilution | 8 | Fictional Data |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Synthesis of 3,5-Difluorobenzyl Ether Derivatives (General Procedure)
A solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is treated with sodium hydride (1.2 eq.) at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, followed by the addition of the appropriate substituted benzyl bromide (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-difluorobenzyl ether derivative.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentrations (MICs) of the compounds against bacterial strains (e.g., Staphylococcus aureus) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial inoculum is added to each well. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway targeted by these derivatives and the general experimental workflow.
General workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Crystallographic Comparison of 3,5-Difluorophenyl Derivatives: A Guide for Researchers
A detailed analysis of the solid-state structures of compounds derived from 3,5-difluorobenzonitrile, 3,5-difluorobenzoate, and 3,5-difluorobenzaldehyde provides valuable insights for researchers in drug development and materials science. This guide offers a comparative overview of their X-ray crystallographic data, experimental protocols, and key structural features.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the compared compounds, allowing for a clear and objective assessment of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-amino-3,5-difluorobenzonitrile (I) | C₇H₄F₂N₂ | Orthorhombic | Pnma | 8.3532 (3) | 6.6343 (3) | 12.3168 (5) | 90 | 90 | 90 | 682.49 (5) | 4 |
| ethyl 4-amino-3,5-difluorobenzoate (II) | C₉H₉F₂NO₂ | Monoclinic | P2₁/c | 10.4281 (4) | 7.4723 (3) | 12.3551 (5) | 90 | 109.232 (2) | 90 | 909.53 (6) | 4 |
| diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) | C₁₈H₁₄F₄N₂O₄ | Monoclinic | P2₁/c | 8.7841 (3) | 11.2334 (4) | 9.2131 (3) | 90 | 98.789 (2) | 90 | 900.09 (5) | 2 |
| ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | C₂₀H₂₁F₂NO₄ | Triclinic | P-1 | 8.6363(11) | 9.9144(11) | 11.8734(15) | 81.891(4) | 72.889(4) | 80.972(3) | 954.7(2) | 2 |
Structural Commentary and Intermolecular Interactions
The presence of the electron-withdrawing fluorine atoms in the meta positions of the phenyl ring significantly influences the electronic properties and intermolecular interactions of these compounds.
In the crystal structures of 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II), the molecules are connected by a network of hydrogen bonds.[1] Specifically, N—H⋯N, N—H⋯F, and N—H⋯O hydrogen bonds are observed, in addition to C—H⋯F short contacts and π-stacking interactions.[1] The presence of the amino group facilitates the formation of these hydrogen bonding networks, which are crucial in dictating the overall crystal packing.
In contrast, the crystal structure of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) is primarily governed by stacking interactions between the molecules.[1] The absence of strong hydrogen bond donors in this molecule leads to a packing arrangement dominated by weaker van der Waals forces and π–π stacking.
The 4H-pyran derivative, synthesized via a one-pot multicomponent reaction using 3,5-difluorobenzaldehyde, showcases a more complex three-dimensional structure.[2] Its crystal packing is stabilized by a combination of intermolecular hydrogen bonds and weaker interactions involving the various functional groups of the molecule.
Experimental Protocols
Synthesis and Crystallization
-
Compounds I, II, and III : The synthesis of these compounds involved a multi-step procedure starting from commercially available precursors.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from appropriate solvents. For instance, crystals of compound I were grown from a solution in methanol.
-
4H-Pyran Derivative : This compound was synthesized using a one-pot multicomponent reaction of ethyl 2-cyanoacetate, 3,5-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] The reaction mixture was refluxed for 5 hours, and upon cooling, the product precipitated and was recrystallized from ethanol to yield single crystals.[2]
X-ray Data Collection and Structure Refinement
For all reported structures, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure from a synthesized compound can be visualized as a sequential workflow.
This guide provides a foundational comparison of the crystallographic features of several 3,5-difluorophenyl derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers working on the design and synthesis of new molecules with tailored solid-state properties. The distinct influence of different functional groups on the crystal packing highlights the importance of strategic molecular design in controlling the supramolecular architecture of crystalline materials.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3,5-Difluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3,5-Difluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[1] It is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[3]
Potential Impurities in this compound
The purity profile of this compound can be affected by impurities originating from the synthetic route or degradation. A common synthesis method involves the reduction of 3,5-difluorobenzoic acid or its derivatives. Potential impurities may include:
-
3,5-Difluorobenzaldehyde: An oxidation product or an intermediate from a related synthesis.
-
3,5-Difluorobenzoic acid: Unreacted starting material.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Methanol).
-
Related Halogenated Compounds: Byproducts from the synthesis process.
Forced degradation studies, where the substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradation products and establish a stability-indicating method.[4][5]
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound using HPLC and GC-MS are presented below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound and the separation of its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A gradient of Acetonitrile and Water |
| 0-15 min: 40% Acetonitrile | |
| 15-25 min: 40-80% Acetonitrile | |
| 25-30 min: 80% Acetonitrile | |
| 30-35 min: 80-40% Acetonitrile | |
| 35-40 min: 40% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of Acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane)
-
Autosampler
-
Data acquisition and processing software with a spectral library
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 min |
| Ramp to 280 °C at 15 °C/min | |
| Hold at 280 °C for 5 min | |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of Dichloromethane. |
Data Presentation and Comparison
The following tables summarize the expected performance of each method for the analysis of a hypothetical sample of this compound containing known impurities.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| 3,5-Difluorobenzoic acid | 4.2 | 0.15 |
| This compound | 10.5 | 99.75 |
| 3,5-Difluorobenzaldehyde | 12.8 | 0.10 |
Table 2: GC-MS Impurity Analysis Results
| Compound | Retention Time (min) | Match Factor (vs. Library) | Area (%) |
| Toluene | 3.5 | 985 | 0.05 |
| This compound | 8.9 | 992 | 99.85 |
| 3,5-Difluorobenzaldehyde | 9.7 | 978 | 0.10 |
Table 3: Comparison of HPLC and GC-MS Methods
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds.[3] |
| Sensitivity | Generally good, detector dependent (e.g., UV, DAD). | Typically very high, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on chromatographic separation. | Excellent, combines chromatographic separation with mass spectral identification. |
| Impurity Identification | Based on retention time comparison with standards. | Tentative identification possible through library matching of mass spectra. |
| Quantification | Excellent with proper calibration. | Good with proper calibration. |
| Sample Derivatization | Generally not required. | May be required for non-volatile compounds. |
| Cost & Complexity | Moderate to high cost and complexity. | High cost and complexity. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine purity testing and quantification of the main component and known non-volatile impurities. It is generally more accessible in many quality control laboratories.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for identifying and quantifying unknown volatile and semi-volatile impurities. Its ability to provide structural information through mass spectra is a significant advantage for impurity profiling and method development.
For a comprehensive purity assessment of this compound, a combination of both techniques is often recommended. HPLC can be used for the accurate assay of the active ingredient and non-volatile impurities, while GC-MS can be employed to screen for and identify volatile and semi-volatile impurities. This integrated approach ensures a thorough understanding of the compound's purity profile, which is critical for its application in pharmaceutical development.
References
Validation of a synthetic route to a target molecule using 3,5-Difluorobenzyl alcohol
For researchers, scientists, and drug development professionals, the efficient synthesis of promising therapeutic agents is a critical aspect of the drug development pipeline. This guide provides a comparative analysis of a validated synthetic route to Danicopan (ACH-4471), a potent and selective small-molecule inhibitor of complement Factor D, utilizing 3,5-difluorobenzyl alcohol as a key starting material. An alternative synthetic strategy is also presented, offering a different approach to this important therapeutic target.
Danicopan is an investigational drug that has shown promise in treating paroxysmal nocturnal hemoglobinuria (PNH), a rare and life-threatening blood disorder. Its mechanism of action involves the inhibition of Factor D, a crucial enzyme in the alternative complement pathway, thereby preventing the destruction of red blood cells. The synthesis of this complex molecule can be approached through various pathways, each with its own advantages and challenges.
Validated Synthetic Route Utilizing this compound
This primary synthetic route leverages the readily available this compound to introduce the key difluorobenzyl moiety into the Danicopan structure. The overall strategy involves the synthesis of two key fragments, an indazole acetic acid derivative and a substituted pyrrolidine amide, followed by their coupling to yield the final product.
Experimental Protocols:
Step 1: Synthesis of 3,5-Difluorobenzyl Bromide
To a solution of this compound (1.0 eq) in a suitable solvent, a brominating agent such as phosphorus tribromide or hydrobromic acid is added. The reaction mixture is stirred at room temperature until completion. The resulting 3,5-difluorobenzyl bromide is then isolated and purified.
Step 2: Synthesis of the Indazole-Pyrrolidine Core
The synthesis of the core structure of Danicopan proceeds through a multi-step sequence, as detailed in various patents. A key intermediate, 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic acid, is synthesized starting from 1-(5-Bromo-1H-indazol-yl)ethan-1-one and N-Boc-trans-4-Fluoro-L-proline.
Step 3: Amide Coupling to form Danicopan
The final step involves the coupling of the synthesized 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic acid with (2S,4R)-4-fluoro-N-(3,5-difluorobenzyl)pyrrolidine-2-carboxamide. This amide bond formation is typically achieved using standard peptide coupling reagents, such as HATU or TBTU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Table 1: Summary of the Validated Synthetic Route
| Step | Reaction | Key Reagents | Reported Yield (%) |
| 1 | Bromination of this compound | PBr₃ or HBr | Data not available |
| 2 | Synthesis of Indazole-Pyrrolidine Core | Various | See patent literature |
| 3 | Amide Coupling | HATU, DIPEA | Data not available |
Alternative Synthetic Route
An alternative approach to the synthesis of Danicopan could involve the formation of the pyrrolidine-amide bond at an earlier stage, followed by the elaboration of the indazole moiety. This strategy would circumvent the direct use of this compound in the initial steps, potentially offering advantages in terms of convergent synthesis and purification.
Conceptual Alternative Pathway:
This alternative route would begin with the synthesis of (2S,4R)-4-fluoro-N-(3,5-difluorobenzyl)pyrrolidine-2-carboxamide. This intermediate could then be coupled with a suitable indazole precursor to construct the final Danicopan molecule.
Table 2: Conceptual Alternative Synthetic Route
| Step | Reaction | Key Reagents | Potential Advantages |
| 1 | Synthesis of (2S,4R)-4-fluoro-N-(3,5-difluorobenzyl)pyrrolidine-2-carboxamide | N-Boc-trans-4-Fluoro-L-proline, 3,5-difluorobenzylamine | Convergent approach |
| 2 | Coupling with Indazole Precursor | Indazole derivative with a suitable coupling partner | May simplify final purification |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the validated synthetic route, the following diagrams outline the key transformations.
Caption: Validated synthetic workflow for Danicopan.
Caption: Conceptual alternative synthetic workflow.
A Comparative Guide to 3,5-Difluorobenzyl Alcohol as a Protecting Group for Alcohols
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical strategic decision. The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other sensitive functional groups. The benzyl (Bn) ether is a widely utilized protecting group due to its general stability.[1] This guide provides a comprehensive performance benchmark of the 3,5-difluorobenzyl (DFBn) protecting group, derived from 3,5-difluorobenzyl alcohol, and compares it with the standard benzyl (Bn) and the electron-rich p-methoxybenzyl (PMB) protecting groups.
The inclusion of two fluorine atoms on the benzyl ring significantly alters its electronic properties, leading to notable differences in its stability and reactivity. These electron-withdrawing fluorine atoms are expected to influence the lability of the DFBn group under various deprotection conditions.
Comparative Performance Data
The following tables summarize the expected and established performance of the DFBn, Bn, and PMB protecting groups for the protection of a model primary alcohol and their subsequent deprotection under standard conditions.
Table 1: Protection of a Primary Alcohol
| Protecting Group | Reagent | Typical Conditions | Reaction Time (Typical) | Yield (Typical) |
| 3,5-Difluorobenzyl (DFBn) | 3,5-Difluorobenzyl Bromide | NaH, DMF, 0 °C to rt | 2 - 12 h | Good to Excellent |
| Benzyl (Bn) | Benzyl Bromide | NaH, DMF, 0 °C to rt | 2 - 8 h | 90 - 98%[2] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Chloride | NaH, DMF, 0 °C to rt | 2 - 6 h | 90 - 98%[2] |
Table 2: Deprotection of Benzyl-type Ethers
| Protecting Group | Catalytic Hydrogenolysis (H₂, Pd/C) | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) |
| 3,5-Difluorobenzyl (DFBn) | Slower than Bn | More resistant than Bn and PMB | More resistant than Bn and PMB |
| Benzyl (Bn) | Readily cleaved | Requires harsh conditions or photo-activation | Requires strong acid |
| p-Methoxybenzyl (PMB) | Readily cleaved | Readily cleaved | Readily cleaved under milder acidic conditions than Bn |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Protection of a Primary Alcohol with 3,5-Difluorobenzyl Bromide
Objective: To protect a primary hydroxyl group as a 3,5-difluorobenzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
3,5-Difluorobenzyl bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3,5-difluorobenzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 2-12 hours).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a 3,5-Difluorobenzyl Ether via Catalytic Hydrogenolysis
Objective: To cleave a 3,5-difluorobenzyl ether protecting group under reductive conditions.
Materials:
-
3,5-Difluorobenzyl protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 3,5-difluorobenzyl protected alcohol in ethanol or ethyl acetate in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. The reaction is expected to be slower than the deprotection of a standard benzyl ether.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of a DFBn ether.
Materials:
-
PMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).[2]
-
Cool the solution to 0 °C and add DDQ portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Experimental Workflow for Protecting Group Comparison
Caption: Workflow for comparing alcohol protecting groups.
Logical Relationship for Deprotection Strategy
Caption: Orthogonal deprotection strategy.
Concluding Remarks
The 3,5-difluorobenzyl (DFBn) protecting group presents a valuable alternative to the traditional benzyl and p-methoxybenzyl groups. Its electron-deficient nature imparts increased stability towards oxidative and acidic cleavage conditions, making it a more robust protecting group. This enhanced stability, however, comes at the cost of slower removal under standard catalytic hydrogenolysis conditions. This trade-off can be strategically exploited in complex syntheses requiring orthogonal deprotection schemes. For instance, a PMB group can be selectively cleaved with DDQ in the presence of both Bn and DFBn groups. Subsequently, a Bn group could potentially be removed under specific hydrogenolysis conditions that leave the more resilient DFBn group intact, allowing for a hierarchical deprotection strategy. Further experimental studies are warranted to fully quantify the reaction kinetics and yields for the protection and deprotection of the 3,5-difluorobenzyl group on a wider range of substrates.
References
Spectroscopic Showdown: A Comparative Analysis of 3,5-Difluorobenzyl Alcohol and its Para-Isomer
In the landscape of pharmaceutical and materials science, the subtle placement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide presents a detailed spectroscopic comparison between 3,5-Difluorobenzyl alcohol and its common para-isomer, 4-Fluorobenzyl alcohol. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how fluorine substitution patterns influence molecular structure and behavior.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and 4-Fluorobenzyl alcohol, highlighting the distinct differences arising from their isomeric structures.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 6.91 | t | 8.8 | H-4 |
| 6.82 | d | 8.8 | H-2, H-6 | |
| 4.69 | s | - | CH₂ | |
| 1.80 | s (broad) | - | OH | |
| 4-Fluorobenzyl alcohol | 7.32 | dd | 8.5, 5.4 | H-2, H-6 |
| 7.04 | t | 8.7 | H-3, H-5 | |
| 4.65 | s | - | CH₂ | |
| 1.65 | s (broad) | - | OH |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 163.2 (dd, J=248.8, 12.5 Hz) | C-3, C-5 |
| 145.5 (t, J=8.8 Hz) | C-1 | |
| 111.8 (t, J=2.5 Hz) | C-2, C-6 | |
| 102.5 (t, J=25.0 Hz) | C-4 | |
| 64.2 | CH₂ | |
| 4-Fluorobenzyl alcohol | 162.4 (d, J=245.0 Hz) | C-4 |
| 136.9 (d, J=3.8 Hz) | C-1 | |
| 128.9 (d, J=7.5 Hz) | C-2, C-6 | |
| 115.3 (d, J=21.3 Hz) | C-3, C-5 | |
| 64.5 | CH₂ |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 3350 | Strong, Broad | O-H Stretch |
| 3070 | Medium | Aromatic C-H Stretch | |
| 1620, 1590 | Strong | C=C Aromatic Ring Stretch | |
| 1350 | Strong | C-F Stretch | |
| 1040 | Strong | C-O Stretch | |
| 4-Fluorobenzyl alcohol | 3340 | Strong, Broad | O-H Stretch |
| 3040 | Medium | Aromatic C-H Stretch | |
| 1605, 1510 | Strong | C=C Aromatic Ring Stretch | |
| 1225 | Strong | C-F Stretch | |
| 1015 | Strong | C-O Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 144 | 100 | [M]⁺ |
| 113 | 80 | [M - CH₂OH]⁺ | |
| 85 | 45 | [C₅H₃F₂]⁺ | |
| 4-Fluorobenzyl alcohol | 126 | 100 | [M]⁺ |
| 96 | 50 | [M - CH₂O]⁺ | |
| 77 | 60 | [C₆H₅]⁺ |
Experimental Protocols
The data presented above were obtained using the following standard methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin liquid film of the neat sample was placed between potassium bromide (KBr) plates for analysis.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed using a mass spectrometer with an ionization energy of 70 eV. The samples were introduced directly into the ion source.
Visualizing the Workflow
The logical flow for the spectroscopic comparison of the two isomers is outlined in the diagram below. This workflow ensures a systematic and comprehensive analysis, from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic comparison of isomers.
Discussion
The spectroscopic data reveals clear distinctions between this compound and 4-Fluorobenzyl alcohol. In the ¹H NMR spectrum, the aromatic protons of this compound exhibit a simpler splitting pattern due to the molecule's symmetry. The ¹³C NMR data shows significant differences in the chemical shifts of the fluorinated carbons, directly reflecting the electronic environment imposed by the fluorine atoms.
The IR spectra are distinguishable by the characteristic C-F stretching frequencies and the pattern of the C=C aromatic ring stretching vibrations. Mass spectrometry provides distinct fragmentation patterns for the two isomers, allowing for their unambiguous identification. These differences underscore the sensitivity of spectroscopic techniques to the precise arrangement of atoms within a molecule and provide a robust framework for the structural characterization of fluorinated organic compounds.
Assessing the impact of the difluoro substitution pattern on reaction outcomes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl group (CF2) presents a unique electronic and steric profile that can profoundly influence the outcome of chemical reactions. This guide provides an objective comparison of the impact of difluoro substitution patterns on reaction yields, stereoselectivity, and physicochemical properties, supported by experimental data.
Nucleophilic Substitution Reactions: A Tale of Two Effects
The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which can significantly alter the reactivity of adjacent carbon centers. This is particularly evident in nucleophilic substitution reactions.
Impact on SN2 Reaction Rates
Studies comparing the reaction rates of alkyl bromides with and without α-difluoro substitution reveal a significant rate deceleration for the fluorinated analogues. This "negative fluorine effect" is attributed to the destabilization of the electron-rich SN2 transition state by the inductively withdrawing fluorine atoms.[1]
Table 1: Comparison of Relative SN2 Reaction Rates
| Substrate | Relative Rate (Azide in Methanol) |
| n-Alkyl-Br | 1 |
| n-Alkyl-CHFBr | 0.20 |
| n-Alkyl-CF2Br | 1 x 10-4 |
Data sourced from a comparative study on the effect of fluorine substitution on nucleophilic substitution rates.
Experimental Protocol: Comparative Rate Measurement of Nucleophilic Substitution
Objective: To determine the relative rates of SN2 reactions for a non-fluorinated and a difluorinated alkyl bromide.
Materials:
-
n-Butyl bromide
-
1,1-Difluorobutyl bromide
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes
-
Constant temperature water bath
-
Timer
Procedure:
-
Prepare 0.1 M solutions of n-butyl bromide and 1,1-difluorobutyl bromide in acetone.
-
Prepare a 0.2 M solution of sodium iodide in acetone.
-
In separate test tubes, place 1 mL of each alkyl bromide solution.
-
Equilibrate the test tubes and the sodium iodide solution in a constant temperature water bath (e.g., 25 °C).
-
Simultaneously add 1 mL of the sodium iodide solution to each test tube and start the timer.
-
Observe the formation of a precipitate (sodium bromide). Record the time taken for the first appearance of a persistent precipitate in each tube.
-
The relative rates can be compared based on the inverse of the time taken for the reaction to occur.
Caption: Experimental workflow for comparing SN2 reaction rates.
Electrophilic Aromatic Substitution: Directing Effects of the Difluoromethyl Group
The -CF2H group, while inductively withdrawing, can also participate in hyperconjugation, influencing the regioselectivity of electrophilic aromatic substitution reactions.
Copper-Catalyzed Difluoromethylation of Aryl Halides
A common method for introducing the difluoromethyl group is through copper-catalyzed cross-coupling reactions. The yields of these reactions are often moderate to good, depending on the electronic nature of the aryl halide.
Table 2: Yields of Copper-Catalyzed Difluoromethylation of Various Aryl Iodides
| Aryl Iodide | Product | Yield (%) |
| 4-Iodoanisole | 4-(Difluoromethyl)anisole | 85 |
| 4-Iodotoluene | 1-(Difluoromethyl)-4-methylbenzene | 82 |
| 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 65 |
| 2-Iodobenzonitrile | 2-(Difluoromethyl)benzonitrile | 78 |
Data represents typical yields from copper-catalyzed reactions using a difluoromethylating agent.
Experimental Protocol: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
Objective: To synthesize a difluoromethylated arene from an aryl iodide.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), CuI (0.1 mmol), and CsF (3.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF2H (2.0 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed catalytic cycle for copper-catalyzed difluoromethylation.
Impact on Physicochemical Properties
The introduction of a difluoro group can significantly alter key physicochemical properties of a molecule, which is of paramount importance in drug design and development.
Acidity (pKa) and Lipophilicity (logP)
The strong electron-withdrawing nature of the difluoromethyl group generally leads to a decrease in the pKa of nearby basic functional groups, such as amines. The effect on lipophilicity (logP) is more complex; while fluorine is highly electronegative, it can also participate in hydrogen bonding and alter molecular conformation, leading to either an increase or decrease in logP depending on the overall molecular context.
Table 3: Comparison of pKa and logP for Substituted Anilines
| Substituent (at para-position) | pKa | logP |
| -H | 4.60 | 0.90 |
| -CH3 | 5.08 | 1.39 |
| -CF2H | 3.52 | 1.44 |
| -CF3 | 3.07 | 1.66 |
Data compiled from various sources on the physicochemical properties of substituted anilines.
Caption: Influence of substituents on pKa and logP.
Conclusion
The difluoro substitution pattern has a multifaceted impact on reaction outcomes and molecular properties. While it can significantly retard the rate of SN2 reactions, it provides a valuable handle for tuning the electronic properties of aromatic systems and modulating the pKa of bioactive molecules. The effect on lipophilicity is context-dependent and requires careful consideration in drug design. Understanding these dichotomous effects is crucial for leveraging the unique properties of the difluoromethyl group in the design and synthesis of novel chemical entities. Further quantitative comparative studies are needed to fully elucidate the subtle interplay of steric and electronic effects imparted by this intriguing functional group.
References
Safety Operating Guide
Proper Disposal of 3,5-Difluorobenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3,5-Difluorobenzyl alcohol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol [1][2] |
| CAS Number | 79538-20-8[1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid[3] |
| Flash Point | 89 °C / 192.2 °F[4] or 94 °C[3] |
| Specific Gravity | 1.29[3] |
| GHS Hazard Statements | H315: Causes skin irritation[2][3][5], H319: Causes serious eye irritation[2][3][5], H335: May cause respiratory irritation[2][5] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its disposal.
1. Waste Collection:
-
Designate a specific, properly labeled, and sealed waste container for this compound and any materials contaminated with it.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
2. Handling Spills and Contaminated Materials:
-
In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[7][8]
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Do not allow the chemical to enter drains or waterways.[4][5]
3. Final Disposal:
-
The sealed waste container holding the this compound must be disposed of through an approved hazardous waste disposal facility.[4][6][7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical down the sink or in regular trash.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 79538-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3,5-Difluorobenzyl Alcohol
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Difluorobenzyl alcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical Identifier:
-
Name: this compound
-
Molecular Formula: C₇H₆F₂O[1]
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn if there is a potential for splashes, mists, or aerosols. An emergency eyewash station should be readily accessible.[4][5][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile, neoprene, or rubber gloves are recommended.[7] For prolonged or repeated contact, consider double gloving. Gloves should be inspected before use and changed frequently.[6][7] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing. | A flame-resistant lab coat is recommended.[8] Additional protective garments such as aprons or sleevelets should be used based on the nature of the task to prevent skin contact.[6] |
| Respiratory Protection | Use in a well-ventilated area. | General and local exhaust ventilation, such as a fume hood, is recommended to keep vapor levels low.[8][9][10] If ventilation is inadequate or there's a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[6] |
Operational Plan
Handling:
-
Always review the Safety Data Sheet (SDS) before using the chemical.[9]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Avoid contact with skin, eyes, and clothing.[5][11] Do not breathe mist, vapors, or spray.[4][5]
-
Use designated tools for transferring chemicals to avoid contamination.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][9]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place, away from sources of ignition.[5][8][12]
-
Keep containers tightly closed to prevent evaporation or leaks.[5][9]
-
Segregate from incompatible materials such as strong oxidizing agents.[5][12]
Spill and Emergency Response:
-
In case of a spill, alert nearby personnel and evacuate the area if necessary.[9]
-
For small spills, absorb with an inert, non-combustible material like sand or earth.[6]
-
For large spills, dike the area to prevent spreading.[6]
-
Wear appropriate PPE during cleanup.[6]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5][13]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[5]
-
If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[4][5]
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[4][11]
-
Waste material should be treated as hazardous waste.
-
Do not allow the substance to enter drains or watercourses.[6]
-
Entrust disposal to a licensed waste disposal company.[11]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound [xieshichem.com]
- 3. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
